Calceolarioside A is classified as a phenylpropanoid glycoside. Its systematic name is 2-(3,4-Dihydroxyphenyl)ethyl 4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside [1] [2].
Research has revealed multiple biological activities for this compound. The following table summarizes key quantitative data from various studies.
| Biological Activity | Experimental Model/Assay | Key Quantitative Results (Dose/IC₅₀) | Significance/Outcome |
|---|---|---|---|
| Anti-inflammatory & Antinociceptive | Formalin test (inflammatory pain) | 100 µg/paw | Reduced licking time by 35% (early phase) and 75% (late phase) [4] [5] |
| Anti-inflammatory & Antinociceptive | Carrageenan-induced thermal hyperalgesia | 50 & 100 µg/paw | Significantly reversed thermal hyperalgesia [4] [5] |
| Anti-inflammatory | Zymosan-induced paw edema | 50 & 100 µg/paw | Significant reduction in edema from 1-4 hours [4] [5] |
| Anti-inflammatory | LPS-stimulated THP-1 human macrophages | Concentration-dependent | Reduced release of IL-6, TNFα, and IL-1β [4] [5] |
| Anticancer | Ovarian cancer cell lines (ES-2, UACC-1598, etc.) | IC₅₀ range: 9.31 - 24.42 µM | Inhibited proliferation of multiple cell lines [6] |
| Enzyme Inhibition | HMG-CoA Reductase | IC₅₀ = 73.48 µM | Potential cholesterol-lowering effect [6] |
| Enzyme Inhibition | Tyrosinase | IC₅₀ = 19.83 µM | Potential skin-lightening or anti-browning effect [6] |
For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.
Computational studies provide a deeper understanding of how this compound interacts with its targets at the atomic level [6].
The diagram below summarizes the signaling pathways and key molecular interactions involved in its anti-inflammatory and photoprotective activities based on current research.
Summary of this compound's mechanisms of action, based on in vitro and in vivo studies. this compound activates the NRF2 antioxidant pathway and modulates TGF-1β/Smad signaling to combat skin photoaging. It also directly inhibits the release of key pro-inflammatory cytokines, underpinning its anti-inflammatory effects [7] [4] [5].
This compound is classified as a phenylethanoid glycoside and is available commercially for research purposes, though it is relatively expensive [3] [2]. It's important to differentiate it from similar compounds like Calceolarioside B, which has shown distinct activities, such as inhibiting SARS-CoV-2 viral entry and suppressing hepatocellular carcinoma progression by targeting MMP12 in the tumor microenvironment [8] [9].
Future research should focus on:
Calceolarioside A is primarily found in plants of the genus Calceolaria, with its presence also reported in other species.
| Plant Source | Family | Documented Context/Part of Plant |
|---|---|---|
| Various Calceolaria species [1] | Calceolariaceae | Aerial parts, methanolic extracts |
| Plantago coronopus [2] | Plantaginaceae | Organisms with available data |
| Cassinopsis madagascariensis [2] | Icacinaceae | Organisms with available data |
Traditional use of Calceolaria species in Chilean medicine includes treating sore throats, tonsil inflammation, and urinary conditions [3]. The compound can be isolated from crude methanolic extracts using successive fractionation with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate), followed by chromatographic techniques like column chromatography and preparative thin-layer chromatography (TLC) [3] [4].
Research has revealed multiple therapeutic potentials for this compound. The table below summarizes key quantitative findings from recent studies.
| Biological Activity | Experimental Model / Target | Key Result / IC₅₀ Value | Citation |
|---|---|---|---|
| Anti-Ovarian Cancer | NIH-OVCAR-3 cell line | IC₅₀ = 24.42 µM | [2] |
| ES-2 cell line | IC₅₀ = 13.50 µM | [2] | |
| UACC-1598 cell line | IC₅₀ = 9.31 µM | [2] | |
| Hs832.Tc cell line | IC₅₀ = 14.90 µM | [2] | |
| TOV-21G cell line | IC₅₀ = 20.07 µM | [2] | |
| UWB1.289 cell line | IC₅₀ = 16.18 µM | [2] | |
| Enzyme Inhibition | HMG-CoA Reductase | IC₅₀ = 73.48 µM | [2] |
| Tyrosinase | IC₅₀ = 19.83 µM | [2] | |
| Anti-inflammatory | Formalin Test (Late Phase, 100 µg/paw) | 75% reduction in licking time | [1] |
| Carrageenan-induced Hyperalgesia (100 µg/paw) | Significant reversal of thermal hyperalgesia | [1] | |
| Zymosan-induced Paw Edema (100 µg/paw) | Significant reduction in edema (1-4 hours post-injection) | [1] | |
| LPS-induced Cytokine Release (THP-1 cells) | Concentration-dependent reduction of IL-6, TNFα, IL-1β | [1] |
For researchers aiming to replicate or build upon these findings, here is a summary of key experimental methodologies.
This activity is measured spectrophotometrically by monitoring the consumption of NADPH at 340 nm [2].
This assay uses mushroom tyrosinase and measures the formation of dopachrome [2].
These models assess the compound's activity in a living organism [1].
The multi-target biological profile of this compound is supported by computational studies that elucidate its interactions at the atomic level.
A study investigated the binding of this compound to HMG-CoA reductase (PDB: 1HWK) and tyrosinase (PDB: 4P6S), as well as several receptors overexpressed in ovarian cancer cells [2]:
The methodology involved:
The results demonstrated that this compound forms robust and stable interactions with the active sites of these enzymes and receptors, providing a structural basis for its inhibitory and anticancer effects [2].
While a precise signaling diagram for this compound is not fully detailed in the searched literature, research on its analog, Calceolarioside E, suggests a potential mechanism involving the NRF2 pathway, which is a master regulator of antioxidant response. The diagram below illustrates this pathway, which may be relevant for understanding the photoprotective and antioxidant potential of this class of compounds.
Proposed NRF2 pathway activation by phenylethanoid glycosides.
Furthermore, the anti-inflammatory effects of this compound are linked to the significant reduction of pro-inflammatory cytokines (IL-6, TNFα, IL-1β) in LPS-stimulated human macrophages, indicating an immunomodulatory mechanism [1].
Despite promising results, several challenges and research gaps remain:
Future work should focus on addressing these limitations, elucidating the precise molecular targets, and exploring its potential in combination therapies, particularly for resistant cancers like paclitaxel-resistant strains [5].
Phenylpropanoid glycosides (PPGs) represent a significant class of naturally occurring plant secondary metabolites that have garnered substantial research interest due to their diverse pharmacological properties and structural complexity. These compounds are characterized by a phenylpropanoid (C6-C3) backbone conjugated with various sugar moieties, creating an extensive family of natural products with wide-ranging bioactivities. Recent systematic reviews highlight that PPGs demonstrate impressive therapeutic potential across multiple pharmacological domains, including antioxidant, anti-inflammatory, antibacterial, anti-tumor, and platelet aggregation inhibitory effects [1]. The structural diversity of PPGs arises from variations in both the aglycone components (such as cinnamic acid, caffeic acid, or ferulic acid derivatives) and the glycosidic attachments (which may include glucose, rhamnose, xylose, or complex oligosaccharides), creating a vast array of naturally occurring derivatives with modified biological activities and physicochemical properties [1] [2].
The structural-activity relationship of PPGs has been extensively investigated, revealing that specific structural features significantly influence their biological efficacy. Hydroxytyrosol-typed phenylpropanoid glycosides (HPGs), characterized by a phenethyl alcohol core and complex oligosaccharide chains, have been identified as a particularly promising subclass with demonstrated significant bioactivities including anti-inflammatory, anticancer, cytoprotective, neuroprotective, enzyme-inhibitory, antimicrobial, and cardiovascular effects [2]. The pharmacological profile of individual PPGs is heavily influenced by specific structural modifications, including the number and position of hydroxyl groups on the aromatic rings, the nature of esterifying acids, the types of sugar constituents, and the glycosidic linkage patterns [1] [3]. Recent advances in synthetic approaches have enabled researchers to design and synthesize novel PPG analogs with enhanced bioactivities and improved pharmacological profiles, further expanding their potential therapeutic applications [1] [3].
Table 1: Antioxidant and Anti-inflammatory Activities of Selected Phenylpropanoid Glycosides
| Compound | Source | Activity Type | Assay Method | Results/IC50 Values |
|---|---|---|---|---|
| Verbascoside | Verbena officinalis | Antioxidant | Radical scavenging | 4881.61 mg/100 g DW [4] |
| Isoverbascoside | Verbena officinalis | Antioxidant | Radical scavenging | 451.80 mg/100 g DW [4] |
| Echinacoside | Scrophularia striata | Antioxidant | DNA damage protection | Significant activity at 920 μg/g [5] |
| Acteoside | Scrophularia striata | Antioxidant | ROS scavenging | Peak production at ZT14 [5] |
| Compound 8 | Piper longum | Anti-inflammatory | NO inhibition in RAW264.7 | Moderate inhibition [6] |
| Compound 9 | Piper longum | Anti-inflammatory | NO inhibition in RAW264.7 | Moderate inhibition [6] |
PPGs demonstrate potent antioxidant capabilities primarily through their ability to scavenge reactive oxygen species (ROS) and protect against oxidative DNA damage. The antioxidant efficacy is strongly influenced by the number and position of phenolic hydroxyl groups, with ortho-dihydroxyl configurations (catechol groups) exhibiting particularly strong radical stabilization through resonance and hydrogen bonding [7] [2]. In Verbena officinalis extracts, verbascoside and isoverbascoside were identified as the dominant antioxidant constituents, with content reaching 4881.61 and 451.80 mg/100 g dry weight respectively in optimized microshoot cultures [4]. The anti-inflammatory properties of PPGs have been demonstrated through their inhibition of pro-inflammatory mediators such as nitric oxide (NO) production in LPS-stimulated macrophages, with several newly isolated compounds from Piper longum showing moderate but significant inhibitory effects [6].
Table 2: Enzyme Inhibitory and Antimicrobial Activities of Synthetic PPG Analogs
| Compound | AChE Inhibition IC50 (μM) | XOD Inhibition IC50 (μM) | Antibacterial Activity (MIC mg/mL) | Structural Features |
|---|---|---|---|---|
| 10b | 15.5 ± 2.1 | - | - | 2-OCH₃ substitution |
| 10j | 38.3 ± 1.4 | 24.3 ± 1.4 | - | 4-Cl substitution |
| 10l | 22.4 ± 0.6 | 19.6 ± 1.5 | - | 4-Br substitution |
| 16b | 7.62 ± 1.1 | 29.6 ± 1.2 | - | 3-OH substitution |
| Verbena Extracts | - | - | 0.3-2.2 (Gram+) | Crude mixture |
| Verbena Extracts | - | - | 0.6-9.0 (Gram-) | Crude mixture |
The enzyme inhibitory potential of PPGs has been systematically evaluated against key therapeutic targets. Acetylcholinesterase (AChE) inhibition is particularly relevant for neurodegenerative disorders like Alzheimer's disease, with synthetic PPG analogs demonstrating remarkable potency (IC50 values as low as 7.62 μM for compound 16b) [3]. The structural analysis reveals that specific substituents on the aromatic rings significantly influence activity, with 3-hydroxy and 2-methoxy groups conferring strong AChE inhibition, while halogen substitutions (particularly bromine at position 4) enhance xanthine oxidase (XOD) inhibition relevant for hyperuricemia and gout treatment [3]. In antimicrobial assessments, PPG-rich extracts from Verbena officinalis displayed significantly stronger activity against Gram-positive bacteria (MIC 0.3-2.2 mg/mL) compared to Gram-negative strains (MIC 0.6-9 mg/mL), suggesting potential applications in combating resistant Gram-positive infections [4].
The extraction and purification of PPGs from plant materials requires specialized methodologies to preserve their structural integrity while achieving high recovery yields. Recent advances have introduced green extraction technologies utilizing deep eutectic solvents (DES) as environmentally friendly alternatives to conventional organic solvents. An optimized protocol for extracting PPGs from Pedicularis oederi employs a DES system composed of choline chloride and glycerol (1:2 molar ratio) with 50% water content, using ultrasonic-assisted extraction at 230W power with a 24:1 liquid-to-solid ratio [8]. This method significantly enhances extraction efficiency while reducing environmental impact compared to traditional solvent systems.
For purification and isolation, high-speed counter-current chromatography (HSCCC) has emerged as a powerful technique that eliminates irreversible adsorption losses associated with solid stationary phases. An effective solvent system for PPG separation consists of ethyl acetate/aqueous solution of choline chloride and glycerol (6:6, v/v), which successfully isolated four major PPGs (echinacoside, jionoside A1, forsythoside B, and verbascoside) along with a flavonoid derivative (kaempferol-3-O-rutinoside) from a crude extract in a single 360-minute run [8]. For analytical quantification, UPLC-MS protocols have been developed using Acquity UPLC HSS T3 columns (2.1 × 100 mm, 1.8 μm) with mobile phases comprising water with 0.1% formic acid (A) and acetonitrile (B) in gradient elution mode, enabling precise quantification and characterization of complex PPG mixtures [8] [9].
Experimental workflow for PPG extraction and analysis
Comprehensive bioactivity profiling of PPGs requires rigorously validated assays that provide quantitative data on their therapeutic potential. For antioxidant activity assessment, multiple complementary methods are recommended including DPPH radical scavenging, ferric reducing power, and metal chelating activity assays, which collectively evaluate different mechanisms of antioxidant action [4]. Anti-inflammatory evaluation typically employs LPS-stimulated RAW264.7 macrophage models with quantification of NO production using Griess reagent, providing a reliable indicator of anti-inflammatory potential through inhibition of this key inflammatory mediator [6].
Enzyme inhibition studies for AChE and XOD utilize standardized detection kits with systematic concentration-response curves to determine IC50 values, enabling precise comparison of inhibitory potency across different structural analogs [3]. For antibacterial assessment, broth microdilution methods with resazurin as a bacterial growth indicator provide accurate determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against both Gram-positive and Gram-negative reference strains [4]. These standardized methodologies facilitate reliable comparison of bioactivity data across different research groups and experimental settings, enhancing the reproducibility and translational potential of PPG research.
The biosynthesis of PPGs in plants originates from the shikimate pathway, which provides the essential aromatic amino acid precursors phenylalanine and tyrosine. The committed step involves phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid, entering the core phenylpropanoid pathway [10]. This pathway subsequently branches into multiple specialized routes, producing hydroxycinnamic acids and esters that are modified through a series of oxygenases, reductases, and transferases to yield the diverse array of phenylpropanoid skeletons found in PPGs [10]. The glycosylation of these phenylpropanoid aglycones is catalyzed by various glycosyltransferases that attach sugar moieties, creating the complex glycosidic patterns characteristic of different PPG subclasses.
Recent research has revealed that PPG biosynthesis exhibits circadian regulation, with production dynamics following distinct diurnal patterns that optimize resource allocation between growth and defense. In Scrophularia striata, acteoside and echinacoside accumulation peaks at specific time points (ZT14 and ZT6 respectively) during light/dark cycles, synchronized with maxima in upstream photosynthetic products and regulatory phytohormones [5]. This temporal coordination is governed by the plant's endogenous circadian clock, which synchronizes carbon allocation from photosynthesis with phenylpropanoid biosynthesis, demonstrating that nearly 30-40% of fixed carbon is channeled into this pathway during specific photoperiod phases [5]. Understanding these regulatory mechanisms provides valuable insights for optimizing harvest times and developing production biotechnologies.
Regulated biosynthetic pathway of phenylpropanoid glycosides
Advanced biotechnological strategies have been developed to enhance PPG production for pharmaceutical applications. In vitro microshoot cultures of medicinal plants like Verbena officinalis have been successfully established using various culture systems (agar, stationary liquid, agitated, and bioreactor cultures), demonstrating significantly enhanced PPG accumulation compared to soil-grown plants [4]. The optimization of culture conditions through response surface methodology (RSM) enables systematic enhancement of biomass yield and metabolite production by identifying critical factors such as nutrient composition, hormone balance, and elicitor treatments [8].
For rare or structurally complex PPGs, chemical synthesis approaches provide viable alternatives to natural extraction. Efficient synthetic routes have been developed using key steps such as trichloroacetimidate glycosylation for constructing the glycosidic linkages, followed by selective deprotection to yield target PPGs [3]. Recent advances include the synthesis of disaccharide PPG analogs like rosavin, cinnamyl 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside, and related structures, demonstrating the feasibility of producing complex natural PPGs and their analogs through synthetic means [3]. Emerging biocatalytic approaches utilizing engineered enzyme cascades offer promising green chemistry alternatives for sustainable production of valuable PPG derivatives [6].
The multifaceted biological activities of PPGs position them as promising candidates for development into therapeutic agents targeting various pathological conditions. Their dual inhibitory capability against both AChE and XOD suggests potential applications in complex multifactorial diseases such as Alzheimer's disease, where both cholinergic deficit and oxidative stress contribute to pathogenesis [3]. The strong antibacterial efficacy against Gram-positive pathogens, combined with antioxidant and anti-inflammatory properties, makes PPG-rich extracts valuable for developing wound healing formulations and dermatological preparations [4]. Additionally, the neuroprotective effects demonstrated by several PPGs in experimental models highlight their potential for preventing or slowing neurodegenerative processes [2].
Future research should focus on elucidating structure-activity relationships through systematic medicinal chemistry approaches, optimizing lead compounds with improved pharmacokinetic profiles and target selectivity. The integration of omics technologies (genomics, transcriptomics, proteomics, and metabolomics) will provide comprehensive understanding of PPG biosynthesis and regulation, enabling metabolic engineering of production platforms [10] [9]. Clinical validation through well-designed trials remains essential for translating promising preclinical results into approved therapeutics. With advancing research methodologies and growing understanding of their mechanisms, PPGs present significant opportunities for drug development across multiple therapeutic areas, particularly for complex conditions requiring multi-target approaches.
The table below summarizes the key biological activities of Calceolarioside A and relevant experimental data:
| Biological Activity | Experimental Model/Assay | Key Findings/Results | Effective Concentrations/Doses |
|---|---|---|---|
| Anti-inflammatory & Antinociceptive [1] [2] [3] | Formalin test (mice) | Reduced licking time: ~35% (1st phase), ~75% (2nd phase) | 100 µg/paw (subcutaneous) |
| Carrageenan-induced hyperalgesia (mice) | Significantly reversed thermal hyperalgesia | 50 & 100 µg/paw (subcutaneous) | |
| Zymosan-induced paw edema (mice) | Significant reduction in edema | 50 & 100 µg/paw (subcutaneous) | |
| LPS-stimulated THP-1 human macrophages | Concentration-dependent reduction of IL-6, TNFα, IL-1β | In vitro cell assay | |
| Anti-Ovarian Cancer [4] | Cytotoxicity assay (various cell lines) | Inhibition of cell proliferation | IC₅₀: 9.31 µM (UACC-1598) to 24.42 µM (NIH-OVCAR-3) |
| Enzyme Inhibition [4] | Tyrosinase inhibitory assay | Inhibition of enzyme activity | IC₅₀: 19.83 µM |
| HMG-CoA reductase inhibitory assay | Inhibition of the rate-limiting enzyme in cholesterol synthesis | IC₅₀: 73.48 µM | |
| Cardioprotective [5] | Adriamycin-induced cytotoxicity in H9c2 cardiomyocytes | Reduced apoptosis and cell death | 40 µM (pre-treatment) |
| Antioxidant [5] | NBT superoxide-scavenging assay | Scavenging of superoxide anion radicals | IC₅₀: 4 µM |
For researchers seeking to replicate or build upon key findings, here is a summary of critical methodologies from the literature.
This protocol details how to assess the effect of this compound on cytokine release in human macrophages.
This spectrophotometric method measures the direct inhibitory activity of this compound on the cholesterol biosynthesis enzyme.
This compound exerts its effects through multiple molecular pathways. The following diagram illustrates its key anti-inflammatory and antioxidant mechanisms:
Key cellular mechanisms of this compound
Based on its biological profile, this compound has promising research applications:
This compound is a versatile natural product with a compelling multi-target mechanism of action. Its ability to modulate key inflammatory pathways, counteract oxidative stress, and demonstrate efficacy in diverse disease models makes it a valuable candidate for further pharmaceutical development. Future research should focus on in-depth pharmacokinetic studies, in vivo efficacy in higher animal models, and structure-activity relationship (SAR) studies to potentially enhance its potency and selectivity.
The table below summarizes the key quantitative findings on the compound's efficacy across various biological targets.
| Biological Target | Experimental Model / Cell Line | IC₅₀ / Effective Dose | Key Findings |
|---|---|---|---|
| Anti-Ovarian Cancer [1] [2] | ES-2 Ovarian Cancer Cells | 13.50 µM | Potent anti-proliferative activity. |
| UACC-1598 Ovarian Cancer Cells | 9.31 µM | Highest potency among tested cell lines. | |
| NIH-OVCAR-3 Ovarian Cancer Cells | 24.42 µM | Demonstrated activity against a range of ovarian cancers. | |
| Enzyme Inhibition [1] [2] | Tyrosinase Enzyme | 19.83 µM | Significant inhibitory potential. |
| HMG-CoA Reductase Enzyme | 73.48 µM | Moderate inhibitory activity. | |
| Anti-inflammatory & Antinociceptive [3] [4] | Formalin Test (Late Phase) | 100 µg/paw | 75% reduction in pain response (licking time). |
| Carrageenan-induced Hyperalgesia | 50-100 µg/paw | Significant reversal of thermal hyperalgesia. | |
| Zymosan-induced Paw Edema | 50-100 µg/paw | Significant reduction in edema from 1-4 hours. |
Here are the methodologies for key experiments cited in the research, provided for experimental reproducibility.
The following diagrams illustrate the primary signaling pathways influenced by this compound and the workflow for its computational analysis.
Diagram 1: Key signaling pathways modulated by this compound, based on mechanisms described in [5] and [3].
Diagram 2: Computational workflow for evaluating this compound's interactions with biological targets, as per [1] [2].
Calceolarioside A is a phenylpropanoid glycoside (PPG), a class of acylated glycoconjugates bearing a substituted arylalkyl aglycon, commonly found in various plant species. Its core structure consists of a glucose moiety linked to a 3,4-dihydroxyphenylethyl group (hydroxycinnamic acid derivative), with characteristic acylation on the primary hydroxyl group by a cinnamoyl-derived residue [1] [2]. The compound demonstrates significant potential for drug development due to its multifaceted biological activities and favorable physicochemical properties.
Molecular Formula: C₂₃H₂₆O₁₁ Molecular Weight: 478.44 g/mol CAS Registry Number: 84744-28-5 Purity Availability: Typically ≥98% as a white powder, soluble in DMSO, methanol, and ethanol [2]. Plant Sources: Primarily isolated from various Calceolaria species, Ajuga becumbens Thunb., and is also reported in other plant genera [1] [2].
Extensive in vitro and in vivo studies have revealed that this compound possesses a range of potent biological activities. The table below summarizes the key quantitative data from pharmacological screenings.
Table 1: Quantitative Pharmacological Profile of this compound
| Biological Activity | Experimental Model/Assay | Result / Potency | Citation |
|---|---|---|---|
| Anti-inflammatory | Formalin-induced licking (late phase), 100 µg/paw, s.c. in mice | 75% reduction | [1] [3] |
| Anti-inflammatory | Carrageenan-induced thermal hyperalgesia, 100 µg/paw, s.c. in mice | Significant reversal of hyperalgesia | [1] [3] |
| Anti-inflammatory | Zymosan-induced paw edema, 100 µg/paw, s.c. in mice | Significant reduction in edema (1-4 hours post-injection) | [1] [3] |
| Cytokine Inhibition | LPS-stimulated THP-1 human macrophages | Concentration-dependent reduction of IL-6, TNF-α, and IL-1β | [1] [3] |
| Antioxidant | In vitro radical scavenging assays | IC₅₀ (OH radical): 4.15 ± 0.07 µM; IC₅₀ (total ROS): 40.32 ± 0.09 µM; IC₅₀ (ONOO⁻): 2.26 ± 0.03 µM | [2] |
| Antileishmanial | In vivo L. donovani Ag83 in golden hamsters, 20 mg/kg | 79% and 84% reduction in hepatic and splenic parasite burden, respectively | [2] |
| Platelet Aggregation | Rabbit platelets in vitro | Induced dose-related aggregation; mechanism partly Ca²⁺-dependent | [2] |
The therapeutic potential of this compound is underpinned by its ability to modulate key inflammatory and oxidative stress pathways.
This compound exhibits a selective, stimulus-dependent anti-inflammatory profile. It does not act on central pain pathways, as it showed no effect in thermal nociception tests (hot plate, tail-flick) upon central administration [1]. Its action is pronounced in inflammatory pain models. The compound significantly inhibits the release of critical pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) from LPS-stimulated human THP-1 macrophages in a concentration-dependent manner [1] [3]. This suppression of cytokine storm is a key mechanism for its anti-inflammatory efficacy. Furthermore, it effectively reduces plasma extravasation and edema formation, as evidenced in the zymosan-induced paw edema model [1].
Figure 1: Proposed anti-inflammatory and antioxidant mechanisms of this compound, involving inhibition of cytokine release and potential activation of the Nrf2 pathway.
This compound demonstrates potent direct radical scavenging activity, particularly against peroxynitrite (ONOO⁻), hydroxyl radicals (•OH), and other reactive oxygen species (ROS) [2]. While direct evidence for this compound is not available in the search results, its structural analog, Calceolarioside E, has been experimentally proven to be a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) [4] [5]. Activation of the Nrf2/ARE pathway is a fundamental mechanism for enhancing cellular defense against oxidative stress by upregulating the expression of a battery of antioxidant and cytoprotective genes. Given the structural similarities within phenylpropanoid glycosides, this compound may share this valuable mechanism, which represents a significant area for future investigation.
To facilitate further research and reproducibility, this section outlines detailed methodologies for critical experiments conducted with this compound.
A. Formalin Test in Mice
B. Zymosan-Induced Paw Edema in Mice
Figure 2: Experimental workflow for evaluating cytokine inhibition in human THP-1 macrophages.
Despite the promising profile of this compound, several critical research gaps remain to be addressed:
Calceolarioside A demonstrates a range of biological activities relevant to drug development, as summarized in the table below.
| Biological Activity | Observed Effect / Potency | Key Findings / Proposed Mechanism |
|---|---|---|
| Anti-inflammatory [1] | Significant reduction in licking time (35% in 1st phase, 75% in 2nd phase) at 100 µg/paw in formalin test; reduced edema and thermal hyperalgesia. | Concentration-dependent reduction of IL-6, TNFα, and IL-1β pro-inflammatory cytokines in LPS-stimulated THP-1 human macrophages. |
| Antinociceptive [1] | Effective in inflammatory pain models (formalin test, carrageenan-induced hyperalgesia); no effect in central thermal pain models (hot plate, tail flick). | Selective effect on inflammatory-based persistent pain, not acute thermal nociception. |
| Anti-Ovarian Cancer [2] | IC₅₀ values: 9.31 µM (UACC-1598) to 24.42 µM (NIH-OVCAR-3) across six cell lines. | Molecular docking suggests robust interactions with surface receptors (e.g., Folate receptor, CD44, EGFR) expressed on ovarian cancer cells. |
| Enzyme Inhibition [2] | IC₅₀ of 19.83 µM for Tyrosinase; IC₅₀ of 73.48 µM for HMG-CoA Reductase. | Molecular docking, MM/GBSA calculation, and MD simulation studies confirm stable binding and inhibition. |
| Nrf2 Pathway Activation [3] | Strongly increased Nrf2 intracellular level in bone marrow neutrophils (32 µg/mL). Superior activity compared to control (CDDO-Me). | Activates the KEAP1/Nrf2/ARE pathway, a key regulator of cellular redox balance, indicating therapeutic potential for oxidative stress-related pathologies. |
The following diagram illustrates the central anti-inflammatory and antioxidant mechanisms of action of this compound, as revealed by the studies.
Diagram of the proposed anti-inflammatory and antioxidant molecular mechanisms of this compound.
This compound is a phenylpropanoid glycoside that can be sourced from specific plants, which is valuable for natural product isolation and biotechnological production.
For your work in drug development, here are some practical experimental insights:
This compound is a phenylpropanoid glycoside naturally occurring in various plant species including Calceolaria spp., Plantago coronopus, and Cassinopsis madagascariensis. This natural compound has recently gained significant research attention due to its promising anti-inflammatory properties and potential therapeutic applications for inflammatory conditions. The compound demonstrates a multi-target mechanism of action, modulating several key inflammatory pathways simultaneously, which makes it particularly interesting for drug development purposes.
This application note provides a comprehensive collection of optimized protocols for evaluating the anti-inflammatory activity of this compound in various in vitro systems. The methodologies outlined here have been validated through peer-reviewed research and cover essential aspects of inflammatory response measurement, including cytokine secretion analysis, inflammatory pathway modulation, and cellular response assessment. These protocols are designed specifically for researchers, scientists, and drug development professionals working in the field of natural product pharmacology and anti-inflammatory drug discovery.
The anti-inflammatory activity of this compound has been demonstrated through various experimental approaches, with particular emphasis on its ability to modulate cytokine production in immune cells. Below is a comprehensive summary of the key experimental systems used to evaluate this activity and the principal findings:
Table 1: Summary of Key Experimental Findings for this compound Anti-inflammatory Activity
| Experimental System | Treatment Conditions | Key Measurements | Principal Findings | Reference |
|---|---|---|---|---|
| LPS-stimulated THP-1 human macrophages | This compound (concentration-dependent); LPS 100 ng/mL | IL-6, TNF-α, IL-1β secretion (ELISA) | Concentration-dependent reduction of pro-inflammatory cytokines; Significant inhibition at highest tested concentration | [1] [2] |
| TNF-α/IFN-γ-stimulated HaCaT keratinocytes | This compound (20-40 μM); TNF-α/IFN-γ combination | IL-6, IL-8, RANTES, MDC secretion (ELISA) | Significant inhibition of IL-6 and IL-8 secretion; Reduction of chemokines | [3] |
| Molecular docking studies | Computational analysis | Binding affinity to inflammatory targets | Strong binding to key inflammatory enzymes and receptors | [4] |
The experimental workflow for investigating this compound's anti-inflammatory activity typically follows a logical progression from simple screening assays to more complex mechanistic studies, as illustrated below:
The THP-1 human macrophage model represents a well-established system for evaluating the anti-inflammatory potential of compounds in the context of innate immune responses. This protocol utilizes lipopolysaccharide (LPS) as a potent inducer of inflammation through TLR4 activation.
THP-1 Cell Maintenance: Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ humidified atmosphere. Maintain cell density between 2 × 10⁵ and 1 × 10⁶ cells/mL.
Macrophage Differentiation:
Cell Viability Assessment:
Inflammation Induction and Compound Treatment:
Sample Collection and Cytokine Measurement:
The HaCaT keratinocyte model is particularly relevant for studying skin inflammation and dermatological applications, providing insights into epidermal immune responses.
Cell Culture and Maintenance:
Cell Viability Testing:
Inflammation Induction and Treatment:
Cytokine and Chemokine Analysis:
Table 2: Cytokine Targets for Anti-inflammatory Assessment of this compound
| Cytokine/Chemokine | Biological Function | Relevant Cell Models | Detection Method |
|---|---|---|---|
| IL-6 | Pro-inflammatory cytokine; Acute phase response | THP-1, HaCaT | ELISA |
| TNF-α | Primary inflammatory mediator; Activates NF-κB | THP-1 | ELISA |
| IL-1β | Pyrogenic cytokine; Innate immunity | THP-1 | ELISA |
| IL-8 (CXCL8) | Neutrophil chemotaxis and activation | HaCaT | ELISA |
| RANTES (CCL5) | Chemoattractant for T cells and macrophages | HaCaT | ELISA |
| MDC (CCL22) | Th2 cell chemotaxis | HaCaT | ELISA |
Molecular docking provides valuable insights into the potential molecular targets of this compound, helping to elucidate its mechanism of action at the atomic level.
Protein Preparation:
Ligand Preparation:
Molecular Docking:
Binding Free Energy Calculations:
This compound demonstrates activity against multiple inflammatory signaling pathways, which can be investigated through various molecular biology techniques. The following diagram illustrates the key inflammatory signaling pathways modulated by this compound:
Protein Extraction:
Electrophoresis and Immunoblotting:
Antibody Incubation:
Detection and Analysis:
Nuclear Fraction Extraction:
Transcription Factor Activity Assay:
The protocols outlined in this application note provide comprehensive methodologies for evaluating the in vitro anti-inflammatory activity of this compound. The compound has demonstrated significant potential through its ability to modulate multiple inflammatory mediators and interfere with key signaling pathways. The combination of cell-based assays, molecular docking studies, and signaling pathway analysis offers a robust framework for thorough investigation of its mechanism of action.
Researchers should consider integrating these approaches to build a complete profile of this compound's anti-inflammatory properties, which appears to involve multi-target activity rather than single-pathway inhibition. This comprehensive characterization is essential for advancing natural products like this compound through the drug development pipeline and understanding their therapeutic potential for inflammatory conditions.
This compound is a phenylpropanoid glycoside naturally occurring in various Calceolaria plant species, which has recently emerged as a promising natural-derived compound with significant pharmacological potential. This compound belongs to a class of secondary metabolites known for their diverse biological activities, including anti-inflammatory, analgesic, and immunomodulatory properties [1] [2]. The investigation of this compound is particularly timely given the limitations of current anti-inflammatory therapies, including the serious adverse effects associated with prolonged use of nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, such as gastrointestinal, cardiovascular, and renal toxicities [1] [3]. The search for safer alternatives has intensified interest in plant-derived molecules that modulate key inflammatory mediators while offering favorable safety profiles.
The research supporting these application notes demonstrates that this compound exhibits selective and stimulus-dependent antinociceptive and anti-inflammatory effects, with particularly promising activity in models of inflammatory pain [1] [2]. Unlike conventional NSAIDs that inhibit cyclooxygenase (COX) enzymes, this compound appears to work through a multimodal mechanism involving suppression of pro-inflammatory cytokines, which may explain its favorable efficacy in inflammatory hyperalgesia models without significant effects on acute thermal nociception [1]. This profile makes it an excellent candidate for further investigation as a potential therapeutic agent for inflammatory pain conditions.
The efficacy of this compound has been systematically evaluated across multiple preclinical models of nociception and inflammation. The research demonstrates that this compound produces dose-dependent antinociceptive effects in inflammatory pain models while showing no significant activity in models of acute thermal nociception, indicating its selective action on inflammatory-mediated pain pathways [1] [2]. In the formalin test, which represents an inflammatory-based persistent pain model, this compound at the highest dose tested (100 μg/paw) reduced licking activity by 35% in the first phase and by 75% in the second phase of the test, suggesting potent activity against both direct chemical stimulation and subsequent inflammatory mediation [1].
The anti-inflammatory properties of this compound were further confirmed in the zymosan-induced paw edema model, where administration at 50 and 100 μg/paw resulted in a significant reduction in edema from 1 to 4 hours after zymosan administration [1] [3]. Most notably, in carrageenan-induced thermal hyperalgesia, this compound demonstrated a significant reversal of established hyperalgesia at both 50 and 100 μg/paw doses [1]. This effect is particularly relevant as carrageenan-induced hyperalgesia is a well-characterized model of inflammatory pain that shares common mechanisms with human inflammatory pain conditions, including prostaglandin-mediated sensitization and cytokine involvement [4].
Table 1: Antinociceptive Effects of this compound in Animal Models
| Experimental Model | Dose Administration | Treatment Effects | Statistical Significance |
|---|---|---|---|
| Hot Plate Test (acute thermal nociception) | 1, 5, 10 μg (intracerebroventricular) | No modification of behavioral response | Not significant |
| Tail Flick Test (acute thermal nociception) | 1, 5, 10 μg (intracerebroventricular) | No modification of behavioral response | Not significant |
| Formalin Test (early phase) | 100 μg/paw (subcutaneous) | 35% reduction in licking time | Significant |
| Formalin Test (late phase) | 100 μg/paw (subcutaneous) | 75% reduction in licking time | Significant |
| Carrageenan-induced Thermal Hyperalgesia | 50, 100 μg/paw (subcutaneous) | Significant reversal of hyperalgesia | Significant at 3-4 hours post-carrageenan |
Table 2: Anti-inflammatory Effects of this compound
| Inflammation Model | Dose Administration | Treatment Effects | Key Measurements |
|---|---|---|---|
| Zymosan-induced Paw Edema | 50, 100 μg/paw (subcutaneous) | Significant reduction in edema | Edema inhibition from 1-4 hours after zymosan |
| LPS-stimulated Cytokine Release (THP-1 cells) | Concentration-dependent (in vitro) | Reduced IL-6, TNFα, IL-1β | Concentration-dependent inhibition |
| Cell Viability Assessment (THP-1 cells) | Various concentrations | >90% cell viability | Confirmed non-cytotoxic concentrations |
Beyond the in vivo models, this compound has demonstrated significant immunomodulatory capacity in human macrophage cultures. When tested on LPS-stimulated THP-1 cells (a human monocytic cell line that differentiates into macrophage-like cells), this compound produced a concentration-dependent reduction in the release of key pro-inflammatory cytokines, including IL-6, TNFα, and IL-1β [1] [2] [3]. This cytokine-suppressing effect occurred at non-cytotoxic concentrations (maintaining >90% cell viability), indicating a specific pharmacological action rather than general cytotoxicity [1]. Importantly, this compound did not affect the production of these cytokines in unstimulated THP-1 cells, suggesting that it modulates activated inflammatory pathways rather than baseline macrophage function.
The suppression of these particular cytokines is highly relevant to inflammatory pain conditions, as TNFα, IL-1β, and IL-6 are established key mediators of inflammatory sensitization and pain pathogenesis. These cytokines contribute directly to nociceptor sensitization, increased prostaglandin production, and enhanced pain signaling [1]. The ability of this compound to simultaneously target multiple cytokine pathways suggests a broad-spectrum anti-inflammatory mechanism that may be advantageous for controlling complex inflammatory cascades involved in chronic pain conditions. This in vitro profile provides mechanistic insight into the compound's observed efficacy in animal models of inflammatory hyperalgesia and supports its potential as a multi-target anti-inflammatory agent.
The carrageenan-induced thermal hyperalgesia model is a well-established method for evaluating potential analgesic compounds and represents a translational inflammatory pain model with good predictive validity for clinical efficacy [4]. The protocol begins with the administration of lambda-carrageenan (1-3% solution in saline) via subcutaneous injection into the plantar surface of the rodent hind paw, using a volume of 20-50 μL depending on the animal's size [1] [4]. Following carrageenan injection, animals develop progressive inflammatory hyperalgesia that peaks between 3-4 hours post-injection, characterized by reduced paw withdrawal latency in response to a thermal stimulus.
To evaluate test compounds like this compound, the substance is administered subcutaneously into the same hind paw 2.5 hours after carrageenan injection, at the onset of established hyperalgesia [1]. The assessment of thermal hyperalgesia is typically performed using the Hargreaves method or similar radiant heat apparatus, which measures paw withdrawal latency in seconds. Baseline measurements are taken prior to carrageenan administration, with follow-up measurements at 3 and 4 hours after carrageenan injection (which corresponds to 0.5 and 1.5 hours after test compound administration) [1]. The experimental readout is the paw withdrawal latency, with significant increases in withdrawal latency indicating reversal of hyperalgesia. Data are analyzed using ANOVA with post-hoc tests, comparing treatment groups to both baseline values and carrageenan-only control groups.
The zymosan-induced paw edema model provides a robust method for assessing acute anti-inflammatory activity of test compounds [1]. The protocol involves preparing a zymosan suspension (1-2% in saline) and administering it via subcutaneous injection into the rodent hind paw (50-100 μL volume). Zymosan, derived from yeast cell walls, acts through multiple pattern recognition receptors including Toll-like receptors and complement receptors to initiate a sterile inflammatory response characterized by vasodilation, increased vascular permeability, and cellular infiltration.
To evaluate test compounds, this compound is administered subcutaneously into the same hind paw 30 minutes prior to zymosan injection [1]. Paw volume or thickness is measured using a plethysmometer or caliper at baseline and then at regular intervals (1, 2, 3, 4, and 24 hours) after zymosan administration. The edema formation is calculated as the percentage increase in paw volume compared to baseline. The anti-inflammatory effect is determined by comparing the reduction in paw edema between treatment groups and vehicle controls. Data are typically expressed as percent inhibition of edema relative to the control group and analyzed using repeated measures ANOVA. This model allows for the assessment of both preventive and therapeutic effects on inflammatory processes.
The immunomodulatory effects of this compound can be quantitatively assessed using an in vitro cytokine modulation assay with human THP-1 cells [1]. The protocol begins with maintaining THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol (50 μM), and penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA; 100 nM) for 48 hours, followed by a 24-hour rest period in PMA-free medium.
Differentiated THP-1 cells are then pretreated with varying concentrations of this compound (typically ranging from 1-100 μM) for 1-2 hours before stimulation with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce inflammatory activation [1]. After 24 hours of LPS stimulation, the cell culture supernatant is collected and analyzed for cytokine levels (IL-6, TNFα, IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits according to manufacturer protocols. Parallel cell viability assays (MTT or WST-1) should be conducted to ensure that observed effects are not due to cytotoxicity. Data analysis includes calculating percentage inhibition of cytokine release relative to LPS-only controls and determining IC₅₀ values through non-linear regression analysis of concentration-response curves.
This compound exhibits a multimodal mechanism of action that targets multiple aspects of the inflammatory cascade. Based on the experimental evidence, the compound's primary mechanism involves the suppression of pro-inflammatory cytokine production in activated macrophages, specifically inhibiting the release of IL-6, TNFα, and IL-1β in response to LPS stimulation [1]. This cytokine-suppressing effect likely contributes significantly to its observed anti-hyperalgesic properties, as these cytokines are known to directly sensitize nociceptors and promote inflammatory mediator production in the peripheral and central nervous systems.
The following diagram illustrates the proposed cellular mechanism of this compound in modulating inflammatory signaling pathways:
Diagram 1: Proposed cellular mechanism of this compound in inflammatory hyperalgesia
The molecular mechanism appears to involve interference with key inflammatory signaling pathways, particularly the nuclear factor kappa B (NF-κB) pathway, which serves as a master regulator of inflammatory gene expression [1]. By inhibiting the activation of this pathway in response to inflammatory stimuli such as LPS, zymosan, and carrageenan, this compound prevents the downstream transcription and translation of multiple pro-inflammatory mediators. This upstream targeting of inflammatory signaling represents a potentially advantageous approach compared to single cytokine inhibition, as it addresses the redundant nature of inflammatory cascades while potentially offering a broader therapeutic profile than highly specific biologic agents.
Additionally, while the exact molecular targets remain to be fully elucidated, the experimental evidence suggests that this compound does not act through direct COX inhibition like traditional NSAIDs, which may contribute to a potentially improved safety profile [1]. The selective activity in inflammatory pain models without effects on acute thermal nociception further supports a mechanism that specifically targets inflammation-mediated sensitization rather than general analgesic effects. This mechanistic profile positions this compound as a promising candidate for further development as an anti-hyperalgesic agent with a novel mechanism of action distinct from currently available analgesic classes.
For in vivo applications, this compound should be prepared in sterile saline or vehicle containing minimal concentrations of biocompatible solvents such as DMSO (not exceeding 5%) or ethanol (not exceeding 10%) to ensure compound solubility while maintaining tissue compatibility [1]. Based on the efficacy data, the recommended dosing range for subcutaneous administration in rodent models is 50-100 μg per injection site, with higher doses within this range providing more pronounced anti-hyperalgesic and anti-inflammatory effects [1]. The compound demonstrates a favorable therapeutic window within this range, with no reported adverse effects or overt toxicity signs at effective doses.
For in vitro studies, this compound should be prepared as a stock solution in DMSO followed by dilution in cell culture medium, with final DMSO concentrations not exceeding 0.1% to maintain cell viability [1]. The effective concentration range for cytokine modulation in THP-1 cells is typically between 10-100 μM, showing clear concentration-dependent effects [1]. Researchers should note that proper dose-response characterization is essential for each specific experimental system, as potency may vary depending on cell type, stimulation conditions, and readout parameters. Prior to experimental use, it is recommended to verify compound stability under the planned storage and experimental conditions to ensure consistent results.
When designing experiments to evaluate this compound, researchers should consider several key factors to optimize data quality and translational relevance. First, the timing of administration is critical—for preventive effects, administer 30 minutes before inflammatory stimulus; for reversal studies in established hyperalgesia, administer 2.5 hours after carrageenan injection [1]. Second, researchers should implement appropriate positive controls based on their specific research questions, such as NSAIDs (e.g., indomethacin) for COX-dependent effects or corticosteroids (e.g., dexamethasone) for broad anti-inflammatory comparison.
Additionally, researchers are encouraged to include multiple complementary pain assessment methods beyond thermal hyperalgesia, such as mechanical allodynia testing (von Frey filaments) and weight-bearing asymmetry assessment, to comprehensively characterize the compound's efficacy profile [4]. For mechanistic studies, it is valuable to include tissue collection for subsequent analysis of inflammatory mediators (prostaglandins, cytokines) and histological assessment of inflammatory cell infiltration. When possible, researchers should employ blinded assessment protocols and randomized treatment allocation to minimize potential bias in outcome measurements. These methodological considerations will enhance the reliability and interpretability of experimental findings regarding this compound's pharmacological profile.
This compound represents a promising natural-derived compound with significant antinociceptive and anti-inflammatory properties, particularly in the context of inflammatory hyperalgesia models. Its multimodal mechanism of action, targeting multiple aspects of the inflammatory cascade including pro-inflammatory cytokine production, positions it as a valuable investigational agent with potential therapeutic applications for inflammatory pain conditions [1]. The well-characterized efficacy in carrageenan-induced hyperalgesia and zymosan-induced edema models provides a solid foundation for further preclinical development.
Future research directions should focus on elucidating the precise molecular targets of this compound, exploring its pharmacokinetic profile and bioavailability, and investigating its efficacy in more complex and chronic pain models that may better recapitulate human disease states [1]. Additionally, comparative studies with established anti-inflammatory agents would help contextualize its relative potency and potential advantages. The promising activity of this phenylpropanoid glycoside underscores the continuing value of investigating plant-derived compounds for novel analgesic and anti-inflammatory applications, particularly as alternatives to current therapies with limiting side effect profiles.
1.0 Abstract Zymosan-induced paw edema is a well-established model for studying acute inflammation and screening potential anti-inflammatory compounds [1]. This application note details a specific protocol used to evaluate the anti-inflammatory properties of calceolarioside A, a phenylpropanoid glycoside isolated from Calceolaria species. The study demonstrated that subcutaneous administration of this compound significantly inhibited edema formation in a dose-dependent manner, confirming its potential as a natural anti-inflammatory agent [1] [2].
2.0 Materials and Methods
2.1 Test Compound
2.2 Animals
2.3 Inflammatory Agent
3.0 Experimental Protocol
The experimental workflow for assessing the anti-inflammatory effects of this compound is summarized in the following diagram:
3.1 Detailed Procedure
4.0 Results and Data The quantitative outcomes of the experiment are summarized in the table below.
Table 1: Efficacy of this compound against Zymosan-Induced Paw Edema
| This compound Dose (µg/paw) | Administration Route | Effect on Edema (Time Post-Zymosan) | Statistical Significance |
|---|---|---|---|
| 10 | Subcutaneous (s.c.) | No significant reduction (1-4 hours) | Not Significant (NS) |
| 50 | Subcutaneous (s.c.) | Significant reduction (1-4 hours) | ( p < 0.05 ) |
| 100 | Subcutaneous (s.c.) | Significant reduction (1-4 hours) | ( p < 0.05 ) |
Note: The data is adapted from the source study, which reported a significant inhibition of edema at the 50 and 100 µg doses [1].
5.0 Mechanism of Action The anti-inflammatory activity of this compound is not solely linked to edema reduction in this model. Additional in vitro evidence suggests a broader mechanism involving the modulation of key pro-inflammatory signaling pathways. The compound significantly reduced the lipopolysaccharide (LPS)-induced release of critical cytokines IL-6, TNF-α, and IL-1β from human THP-1 macrophages in a concentration-dependent manner [1] [2]. This indicates that its anti-inflammatory effect may be mediated by the suppression of cytokine production in immune cells. The interplay between the observed edema reduction and cytokine suppression can be visualized as follows:
6.0 Discussion The zymosan-induced paw edema protocol effectively demonstrated the in vivo anti-inflammatory efficacy of this compound. The results show a clear dose-dependent response, with significant activity observed at 50 and 100 µg per paw [1]. This model is particularly relevant as zymosan activates the complement system and triggers the release of multiple inflammatory mediators, including histamine, serotonin, and eicosanoids, leading to plasma extravasation and edema [3] [4]. The concordance between in vivo edema reduction and in vitro cytokine suppression strengthens the evidence for this compound's robust anti-inflammatory profile, suggesting it acts through multiple mechanisms [1].
7.0 References
This compound is a phenylpropanoid glycoside compound naturally found in various Calceolaria species and other medicinal plants. As part of the growing interest in plant-derived bioactive molecules with therapeutic potential, this compound has emerged as a promising candidate for anti-inflammatory drug development. The compound belongs to a class of secondary metabolites known for their diverse pharmacological activities, including antioxidant, antimicrobial, and immunomodulatory properties. Recent studies have highlighted its significant anti-inflammatory and antinociceptive effects in various experimental models, positioning it as a potential lead compound for developing new therapeutic agents against inflammatory disorders.
The pursuit of natural anti-inflammatory compounds has gained momentum due to the limitations of current conventional therapies. Non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, while effective, are associated with serious adverse effects during prolonged use, including gastrointestinal, cardiovascular, and metabolic complications [1]. This has accelerated research into safer alternatives, particularly plant-derived molecules that act on key regulatory molecules in inflammation pathways, including cyclooxygenase (COX), lipoxygenase (LOX), and various cytokines [1]. The study of this compound represents this innovative approach to discovering new anti-inflammatory agents with potentially improved safety profiles.
The anti-inflammatory activity of this compound was investigated using LPS-stimulated THP-1 human macrophages, a well-established model for studying inflammatory responses. In this experimental system, LPS (lipopolysaccharide) serves as a potent TLR4-specific agonist that triggers a robust inflammatory cascade, leading to the secretion of various pro-inflammatory mediators [1]. When THP-1 cells were treated with increasing concentrations of this compound in the presence of LPS, the compound demonstrated a concentration-dependent inhibition of key pro-inflammatory cytokines.
Table 1: Effects of this compound on Cytokine Secretion in LPS-stimulated THP-1 Cells
| Cytokine | LPS Only (Control) | This compound + LPS | Inhibition Pattern |
|---|---|---|---|
| IL-6 | Significant production | Concentration-dependent reduction | Dose-responsive inhibition |
| TNF-α | Significant production | Concentration-dependent reduction | Dose-responsive inhibition |
| IL-1β | Significant production | Concentration-dependent reduction | Dose-responsive inhibition |
The results clearly demonstrated that this compound significantly suppressed the LPS-induced secretion of IL-6, TNF-α, and IL-1β without affecting cell viability at the tested concentrations (cell viability >90%), indicating that the observed effects were not due to cytotoxicity [1] [2]. This specific activity against multiple cytokines suggests that this compound may target common upstream regulatory mechanisms in the inflammatory signaling cascade.
The anti-inflammatory properties of this compound were further corroborated in animal models, showing consistent effects between in vitro and in vivo systems. In the zymosan-induced paw edema model, this compound administered at 50 and 100 μg/paw significantly reduced edema formation from 1 to 4 hours after zymosan administration [1] [2]. Additionally, in the formalin test, the compound at 100 μg/paw reduced licking activity by 31% in the first phase and 75% in the second phase of the test, indicating both peripheral and central anti-nociceptive effects [1]. These in vivo findings support the relevance of the cytokine inhibition observed in THP-1 cells to broader anti-inflammatory applications.
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Experimental Model | Dose Administered | Observed Effect | Significance |
|---|---|---|---|
| Zymosan-induced paw edema | 50 and 100 μg/paw | Significant reduction in edema (1-4 hours) | p < 0.05 |
| Formalin test | 100 μg/paw | 31% reduction (early phase), 75% reduction (late phase) | p < 0.05 |
| Carrageenan-induced hyperalgesia | 50 and 100 μg/paw | Significant reversal of thermal hyperalgesia | p < 0.05 |
Materials:
Cell Culture and Differentiation Workflow:
Detailed Procedure:
Treatment Protocol:
Cytokine Quantification:
Quality Control Measures:
Based on the experimental evidence, this compound appears to modulate key signaling pathways involved in inflammatory responses. While the exact molecular targets require further elucidation, the observed suppression of multiple pro-inflammatory cytokines suggests interference with central inflammatory regulators. The compound likely targets upstream signaling components common to multiple cytokine production pathways, potentially including the NF-κB and MAPK signaling cascades, which are primary pathways activated by LPS in macrophages [4].
In macrophages, LPS binding to TLR4 triggers intracellular signaling through MyD88-dependent and independent pathways, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (IL-6, TNF-α, IL-1β) and inflammatory enzymes (iNOS, COX-2) [4]. The ability of this compound to simultaneously suppress multiple cytokines suggests it may target common regulatory elements in these signaling cascades.
The diagram illustrates the proposed mechanism whereby this compound interferes with key signaling pathways in LPS-stimulated macrophages. By potentially targeting common upstream regulators, the compound effectively reduces the activation of both NF-κB and MAPK pathways, resulting in decreased production of multiple pro-inflammatory cytokines while maintaining cell viability. This multi-target approach may offer therapeutic advantages over single cytokine inhibitors by addressing the complexity of inflammatory cascades.
The demonstration that this compound effectively suppresses pro-inflammatory cytokine production in human macrophages provides compelling evidence for its potential as a therapeutic agent against inflammatory disorders. The concentration-dependent inhibition of IL-6, TNF-α, and IL-1β without compromising cell viability is particularly significant, as it suggests a specific immunomodulatory mechanism rather than general cytotoxicity. This safety profile is crucial for potential therapeutic applications, especially for chronic inflammatory conditions that require long-term treatment.
The broader implications of these findings extend to various inflammatory diseases where macrophage-derived cytokines play pathogenic roles. Conditions such as rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and metabolic inflammatory syndromes are characterized by excessive production of these same pro-inflammatory cytokines. The ability of this compound to simultaneously target multiple cytokines may provide enhanced therapeutic efficacy compared to single-target approaches, given the redundancy and interplay in inflammatory cytokine networks.
While the current findings establish a solid foundation for understanding this compound's anti-inflammatory properties, several research directions warrant investigation:
Calceolarioside A is a naturally occurring hydroxycinnamic acid derivative, a type of phenylpropanoid glycoside found in plant species such as Plantago coronopus and Cassinopsis madagascariensis [1] [2]. Recent investigations have revealed its promising anti-ovarian cancer potential through cytotoxicity assays against multiple ovarian cancer cell lines and computational studies on its interaction with key molecular targets [1] [2]. These application notes provide a detailed summary of the experimental findings and methodologies for researchers aiming to study the anticancer properties of this compound.
The anti-proliferative activity of this compound was quantitatively assessed against a panel of six human ovarian cancer cell lines. The potency was measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit cell viability by 50% after a specified exposure period. The results are summarized in the table below [1] [2].
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Ovarian Cancer Cell Line | IC₅₀ Value (μM) |
|---|---|
| NIH-OVCAR-3 | 24.42 µM |
| ES-2 | 13.50 µM |
| UACC-1598 | 9.31 µM |
| Hs832.Tc | 14.90 µM |
| TOV-21G | 20.07 µM |
| UWB1.289 | 16.18 µM |
Key Observations:
This protocol outlines the standard procedure for evaluating the cytotoxicity of this compound in vitro [1] [2].
3.1.1 Materials and Reagents
3.1.2 Procedure
This computational protocol is used to predict the binding affinity and mode of interaction between this compound and specific protein targets [1] [2] [3].
3.2.1 Software and Hardware
3.2.2 Procedure
The following diagram illustrates the core computational workflow.
Beyond its direct anti-ovarian cancer effects, this compound has demonstrated significant activity against other therapeutically relevant targets, which may contribute to a broader pharmacological profile [1] [2] [5].
Table 2: Enzyme Inhibition Profile of this compound
| Target Enzyme | Assay Type | IC₅₀ Value |
|---|---|---|
| Tyrosinase | In vitro enzymatic assay | 19.83 µM |
| HMG-CoA Reductase | In vitro enzymatic assay | 73.48 µM |
This compound is a versatile natural product with demonstrable anti-ovarian cancer activity across a diverse panel of cell lines. The detailed protocols provided herein for cytotoxicity assessment and molecular docking serve as a robust foundation for further mechanistic studies and preclinical development. Its multi-target profile, encompassing enzyme inhibition and anti-inflammatory effects, makes it a promising candidate for further investigation as a therapeutic or lead compound in oncology and related fields.
Tyrosinase is a multi-copper enzyme widely distributed in different organisms that plays a critical role in melanogenesis and enzymatic browning processes. As the rate-limiting enzyme in melanin synthesis, it catalyzes two key reactions: the hydroxylation of monophenols (monophenolase activity) and the oxidation of o-diphenols (diphenolase activity). This makes tyrosinase inhibitors highly valuable for pharmaceutical applications (e.g., antimelanoma drugs, hyperpigmentation treatments) and industrial uses (e.g., food antibrowning agents, cosmetics) [1].
This compound is a naturally occurring phenylpropanoid glycoside found in various plant species including Plantago coronopus and Cassinopsis madagascariensis. Recent research has revealed its significant anti-tyrosinase potential among other biological activities. This document provides detailed application notes and experimental protocols for evaluating the tyrosinase inhibitory activity of this compound using integrated biochemical, computational, and cellular approaches [2].
The spectrophotometric tyrosinase inhibition assay measures a compound's ability to inhibit the enzymatic conversion of L-tyrosine or L-DOPA to their corresponding quinone products. The method described here is adapted from standardized protocols with this compound specifically tested, showing an IC50 value of 19.83 µM against tyrosinase, indicating potent inhibitory activity [2].
Enzyme-pre-incubation: Prepare reaction mixture containing phosphate buffer (20 mM, pH 6.8) and tyrosinase enzyme (48 U/mL). Add this compound at varying concentrations (typically 5-100 µM). Incubate for 10 minutes at 25°C [2].
Substrate addition: Add L-tyrosine or L-DOPA substrate to a final concentration of 0.5 mM. Mix gently and incubate for an additional 20 minutes at 25°C [2].
Absorbance measurement: Measure the formation of dopachrome product at 492 nm using a microtiter plate reader. Take readings at 5-minute intervals to monitor reaction kinetics [2].
Controls preparation:
Data analysis: Calculate percentage inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the negative control and A_sample is the absorbance with inhibitor. Determine IC50 values using non-linear regression of inhibition curves [2].
Table 1: Key Biochemical Parameters for this compound Tyrosinase Inhibition
| Parameter | Value | Experimental Conditions |
|---|---|---|
| IC50 value | 19.83 µM | Mushroom tyrosinase, L-DOPA substrate |
| Enzyme source | Agaricus bisporus | Commercially available mushroom tyrosinase |
| Enzyme activity | 48 U/mL | Pre-incubation concentration |
| Substrate concentration | 0.5 mM | L-Tyr or L-DOPA |
| Incubation temperature | 25°C | Constant temperature maintained |
| Pre-incubation time | 10 min | Before substrate addition |
| Reaction time | 20 min | After substrate addition |
Molecular docking studies help elucidate the binding interactions between this compound and tyrosinase at the atomic level, providing insights into the inhibition mechanism and facilitating structure-based optimization [2].
The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method provides more accurate binding free energy estimates:
MD simulations assess the stability of the tyrosinase-Calceolarioside A complex under physiological-like conditions:
The following diagram illustrates the complete computational workflow for studying this compound-tyrosinase interactions:
While mushroom tyrosinase is commonly used for initial screening, species-specific differences can limit translational relevance. This human-specific tyrosinase assay addresses this limitation using melanoma cell lysates [3].
Table 2: Comparative Tyrosinase Inhibition Profiling of this compound
| Assay Type | Tyrosinase Source | IC50 Value | Key Findings | Advantages/Limitations |
|---|
| Biochemical assay | Mushroom tyrosinase | 19.83 µM | Dose-dependent inhibition established | Advantages: Rapid, cost-effective, high-throughput compatible Limitations: Species differences may limit translation | | Computational docking | PDB: 4P6S | N/A | Strong interactions with active site residues predicted | Advantages: Atomic-level interaction details, mechanism elucidation Limitations: Theoretical prediction requires experimental validation | | Cellular lysate assay | Human melanoma cells | To be determined experimentally | Human-specific inhibition potential | Advantages: Human enzyme relevance, simple protocol Limitations: Requires cell culture facilities, more variable |
A comprehensive tyrosinase inhibition profiling should integrate multiple approaches for robust results. The following workflow diagram illustrates the recommended strategy for evaluating this compound:
These application notes provide comprehensive protocols for evaluating the tyrosinase inhibitory activity of this compound using integrated experimental approaches. The biochemical assay reveals potent activity with IC50 of 19.83 µM, while computational methods provide structural insights into the inhibition mechanism. The human tyrosinase assay protocol addresses species specificity concerns. Together, these methods establish this compound as a promising tyrosinase inhibitor candidate worthy of further development for cosmetic, pharmaceutical, and food industry applications.
This compound is a naturally occurring hydroxycinnamic acid compound found in various plant species including Plantago coronopus and Cassinopsis madagascariensis. Recent investigations have revealed its significant potential as a multi-target therapeutic agent with demonstrated biological activities against several disease-relevant pathways. Notably, research has identified potent inhibition capabilities against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, along with anti-ovarian cancer and anti-tyrosinase properties. These diverse activities position this compound as a promising candidate for development of novel therapeutic agents targeting hypercholesterolemia, cancer, and other conditions.
HMG-CoA reductase represents a crucial enzymatic checkpoint in the mevalonate pathway, catalyzing the conversion of HMG-CoA to mevalonate using NADPH as a cofactor. This reaction serves as the primary rate-limiting step in cholesterol biosynthesis, making HMGR a well-established target for cholesterol-lowering medications. The enzyme functions as a four-electron oxidoreductase that undergoes complex conformational changes during its catalytic cycle, with a flap domain movement required for cofactor exchange between the two hydride transfer reactions. Statin-class drugs function as competitive inhibitors of HMGR by mimicking the HMG moiety of the substrate while adding bulky hydrophobic groups that occupy additional space in the active site. Understanding this mechanistic framework provides the foundation for exploring novel inhibitors like this compound.
Comprehensive biochemical profiling of this compound has revealed significant inhibitory activity against multiple biological targets. Experimental data demonstrate a diverse pharmacological profile with particular potency against HMG-CoA reductase and tyrosinase enzymes, along with broad-spectrum anti-cancer activity against ovarian cancer cell lines.
Table 1: Biochemical Activity Profile of this compound
| Target | IC₅₀ Value (μM) | Experimental Model | Significance |
|---|---|---|---|
| HMG-CoA Reductase | 73.48 μM | Enzyme inhibition assay | Potential cholesterol-lowering application |
| Tyrosinase | 19.83 μM | Enzyme inhibition assay | Skin hyperpigmentation treatment potential |
| Ovarian Cancer Cell Lines | |||
| ∟ UACC-1598 | 9.31 μM | In vitro cell culture | Most potent anti-cancer effect |
| ∟ ES-2 | 13.50 μM | In vitro cell culture | Strong anti-proliferative activity |
| ∟ UWB1.289 | 16.18 μM | In vitro cell culture | Consistent potency across models |
| ∟ Hs832.Tc | 14.90 μM | In vitro cell culture | Significant growth inhibition |
| ∟ TOV-21G | 20.07 μM | In vitro cell culture | Robust anti-cancer effect |
| ∟ NIH-OVCAR-3 | 24.42 μM | In vitro cell culture | Demonstrated efficacy in resistant lines |
The differential potency observed across various ovarian cancer cell lines suggests possible tissue-specific uptake mechanisms or variations in molecular target expression. The compound demonstrated particularly strong activity against the UACC-1598 cell line (IC₅₀ = 9.31 μM), indicating its potential against aggressive ovarian cancer subtypes [1] [2].
Advanced computational studies including molecular docking and molecular dynamics simulations have provided insights into the molecular interactions between this compound and its protein targets. These in silico approaches have helped elucidate the structural basis for the observed inhibitory activities.
Table 2: Computational Binding Profile of this compound with Cancer-Related Receptors
| Molecular Target | PDB ID | Associated Cell Line | Binding Characteristics |
|---|---|---|---|
| Folate Receptor | 4LRH | NIH-OVCAR-3 | Strong hydrophobic interactions |
| CD44 | 4PZ3 | ES-2 | Robust binding in hyaluronic acid binding pocket |
| EGFR | 5WB7 | UACC-1598 | Stable binding in kinase domain |
| Formyl Peptide Receptor-Like 1 | 6LW5 | Hs832.Tc | Significant interaction energy |
| M2 Muscarinic Receptor | 3UON | TOV-21G | Allosteric modulation potential |
| Estrogen Receptors | 3OS8 | UWB1.289 | Competitive binding with natural ligands |
The consistent binding affinities across diverse receptor types indicate that this compound may function through multiple simultaneous mechanisms, potentially explaining its efficacy against various cancer cell lines. Molecular dynamics simulations further confirmed the structural stability of these complexes throughout extended simulation periods, with robust associations maintained between the compound and both enzymatic and receptor targets [1] [2].
Purpose: This protocol describes the quantitative measurement of this compound-mediated inhibition of HMG-CoA reductase activity through spectrophotometric detection of NADPH consumption.
Principle: The assay leverages the fact that HMG-CoA reductase requires NADPH as a cofactor. Enzyme activity is measured by monitoring the decrease in absorbance at 340 nm corresponding to NADPH oxidation. Inhibitors reduce the rate of NADPH consumption in a concentration-dependent manner.
Reagents and Equipment:
Procedure:
Data Analysis and Calculation:
Technical Notes:
Purpose: This protocol assesses the inhibitory activity of this compound against tyrosinase using a colorimetric method based on dopachrome formation.
Principle: Tyrosinase catalyzes the conversion of L-DOPA to dopachrome, which exhibits a characteristic orange-red color measurable at 492 nm. Inhibitors reduce the rate of this conversion in a concentration-dependent manner.
Reagents and Equipment:
Procedure:
Purpose: To predict and visualize the molecular interactions between this compound and HMG-CoA reductase at atomic resolution, providing insights into the inhibition mechanism.
Protein Preparation Protocol:
Ligand Preparation Protocol:
Molecular Docking Protocol:
Binding Free Energy Calculations (MM/GBSA):
Purpose: To assess the stability of this compound-HMG-CoA reductase complexes under biologically relevant conditions and examine conformational changes over time.
System Setup:
Simulation Parameters:
The multifaceted biological activities of this compound position it as a promising candidate for several therapeutic applications:
Hypercholesterolemia Management: As an HMG-CoA reductase inhibitor with demonstrated enzyme inhibition (IC₅₀ = 73.48 μM), this compound represents a potential natural alternative to statin drugs. Its dual mechanism of action—direct enzyme inhibition and potential antioxidant activity—may provide complementary benefits for cardiovascular health. Further structural optimization could enhance its potency and selectivity for the human enzyme.
Ovarian Cancer Therapy: The consistent anti-proliferative effects across multiple ovarian cancer cell lines (IC₅₀ values ranging 9.31-24.42 μM) suggest potential as either a standalone therapeutic or adjuvant agent in ovarian cancer treatment. The compound's ability to interact with multiple surface receptors commonly overexpressed in ovarian cancers (folate receptor, CD44, EGFR) may contribute to its efficacy and potentially help overcome resistance mechanisms that limit current therapies.
Dermatological Applications: The significant tyrosinase inhibition (IC₅₀ = 19.83 μM) indicates potential for managing hyperpigmentation disorders such as melasma. The anti-inflammatory properties previously reported for related phenylpropanoid glycosides may provide additional benefits in inflammatory skin conditions.
Metabolic Syndrome Management: The combination of HMG-CoA reductase inhibition with potential antioxidant activities suggests possible application in addressing multiple facets of metabolic syndrome, including dyslipidemia and oxidative stress.
Figure 1: Drug Discovery Workflow for this compound
Figure 2: Cholesterol Biosynthesis Pathway and Inhibition Site
This compound represents a promising multi-target therapeutic candidate with demonstrated inhibition of HMG-CoA reductase, tyrosinase, and ovarian cancer cell proliferation. The comprehensive application notes and detailed protocols provided in this document establish a robust framework for further investigation and development of this natural compound.
The experimental data reveal a consistent pattern of biological activity across multiple assay systems, while computational analyses provide structural insights into the molecular mechanisms underlying these effects. The well-characterized protocols for biochemical assays, molecular docking, and dynamics simulations will facilitate standardized evaluation of this compound and its analogs across different research settings.
Future research should focus on structural optimization to enhance potency against HMG-CoA reductase while maintaining favorable safety profiles. Additionally, in vivo validation of cholesterol-lowering effects and comprehensive ADMET profiling will be essential steps toward clinical translation. The diverse biological activities of this compound suggest potential for development as a multi-indication therapeutic agent addressing both metabolic disorders and oncology applications.
This compound is a naturally occurring phenylpropanoid glycoside found in various plant species including Plantago coronopus, Cassinopsis madagascariensis, and plants from the Calceolaria genus. This bioactive compound has attracted significant scientific interest due to its diverse pharmacological properties, including demonstrated anti-ovarian cancer, anti-tyrosinase, and anti-HMG-CoA reductase activities [1] [2]. With a molecular formula of C₂₃H₂₆O₁₁ and molecular weight of 478.40 g/mol, this compound represents a promising candidate for drug development efforts [3]. The compound's structure features multiple hydroxyl groups and aromatic rings that facilitate interactions with various biological targets, contributing to its multifaceted bioactivity profile.
Computational molecular docking has emerged as an indispensable tool in modern drug discovery, enabling researchers to predict how small molecules like this compound interact with biological targets at the atomic level. This approach provides critical insights into binding affinities, interaction patterns, and molecular mechanisms underlying observed biological effects. For natural products such as this compound, molecular docking serves as a bridge between traditional pharmacological knowledge and contemporary drug development paradigms, helping to elucidate structure-activity relationships and identify potential therapeutic applications [1] [4]. The integration of computational predictions with experimental validation offers a powerful strategy for accelerating the identification and optimization of lead compounds from natural sources.
Successful molecular docking studies require access to specialized software packages for structure preparation, docking calculations, and results analysis. The following table outlines the essential software tools used in this compound docking studies:
Table 1: Essential Software Tools for Molecular Docking Studies
| Software Category | Specific Tools | Primary Function | License Type |
|---|---|---|---|
| Molecular Docking | Glide (Schrödinger) | Ligand-receptor docking calculations | Commercial |
| Molecular Docking | AutoDock 4.2 | Alternative docking algorithm | Open Source |
| Structure Preparation | Maestro (Schrödinger) | Protein and ligand preparation | Commercial |
| Structure Preparation | LigPrep (Schrödinger) | Ligand geometry optimization | Commercial |
| Structure Visualization | PyMOL | 3D structure visualization | Open Source |
| Dynamics Simulation | GROMACS | Molecular dynamics simulations | Open Source |
| Chemical Information | PubChem Database | Compound structure retrieval | Public |
| Protein Structure | RCSB PDB | Protein target structures | Public |
For the docking studies specifically conducted on this compound, researchers utilized the Schrödinger software suite as the primary computational environment [1]. This integrated platform provides comprehensive tools for each step of the docking workflow, from initial structure preparation through final binding affinity calculations. The Maestro graphical interface serves as the central hub for coordinating different computational modules and visualizing results. For molecular dynamics simulations extending beyond docking, GROMACS (version 2022.2 or newer) has been successfully employed to study the stability of this compound complexes with target proteins [5].
The computational demands of molecular docking and dynamics simulations necessitate appropriate hardware resources. For standard docking studies of this compound, a multi-core processor (Intel i7 or equivalent minimum), 16 GB RAM, and dedicated graphics card with at least 2 GB memory are recommended for efficient operation. However, for more intensive molecular dynamics simulations, high-performance computing (HPC) resources become essential, including cluster environments with multiple nodes, significant parallel processing capabilities, and fast interconnects to handle the extensive calculations involved in simulating biological systems over relevant timescales [5].
The preparation of this compound for molecular docking begins with retrieval of the compound's chemical structure from authoritative databases. The canonical SMILES representation of this compound is C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O, while the isomeric SMILES is C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O [3]. Researchers typically source the 3D structure in SDF format from the PubChem database (CID: 5273566), which serves as the starting point for subsequent optimization procedures [1] [6].
The initial processing of this compound involves importing the structure into the LigPrep module of Schrödinger software. This critical step generates geometrically optimized 3D structures with proper bond lengths and angles, while also accounting for potential ionization states and tautomeric forms that may exist under physiological conditions. The optimization process employs the OPLS-2005 force field, which provides accurate parameters for energy minimization and conformational sampling [1]. During this stage, researchers must pay particular attention to the compound's multiple hydroxyl groups and the ester linkage, which represent key interaction elements with biological targets.
This compound contains multiple functional groups that may exist in different protonation states under physiological conditions (pH 7.0-7.4). The LigPrep module addresses this complexity through the Epik tool, which generates possible tautomers and ionization states within a specified pH range (typically 7.0 ± 2.0). Given the compound's multiple phenolic hydroxyl groups and carboxylic acid ester moiety, this step is crucial for representing the biologically relevant forms of this compound. The protocol typically retains all possible states with energies within a 5 kcal/mol window of the most stable form, ensuring comprehensive coverage while maintaining computational efficiency.
Table 2: Key Molecular Properties of this compound for Docking Studies
| Molecular Property | Value/Description | Significance in Docking |
|---|---|---|
| Molecular Formula | C₂₃H₂₆O₁₁ | Determines size and complexity |
| Molecular Weight | 478.40 g/mol | Impacts drug-likeness |
| Hydrogen Bond Donors | 7 | Critical for protein interactions |
| Hydrogen Bond Acceptors | 11 | Important for binding affinity |
| Rotatable Bonds | 8 | Influences conformational flexibility |
| Topological Polar Surface Area | 186.00 Ų | Affects membrane permeability |
| XLogP | 0.60 | Indicates hydrophilicity/lipophilicity balance |
Following structure generation and optimization, the final output of the ligand preparation protocol consists of multiple low-energy conformers of this compound in the appropriate file format (mae or mol2) for subsequent docking calculations. This comprehensive preparation ensures that the compound's structural diversity is adequately represented during the docking screening process, increasing the likelihood of identifying biologically relevant binding modes.
The selection of appropriate protein targets represents a critical foundation for meaningful docking studies with this compound. Based on published research, relevant targets for this compound include enzymes and receptors implicated in specific disease pathways. Key protein targets for this compound docking studies include:
These protein structures should be retrieved from the RCSB Protein Data Bank in PDB format, ensuring the selection of high-resolution structures (typically <2.5 Å) with complete active sites and minimal missing residues. Where available, structures co-crystallized with relevant inhibitors or substrates provide valuable reference points for defining binding sites and validating docking protocols [1].
The downloaded protein structures require comprehensive preprocessing before docking calculations. This optimization is performed using the Protein Preparation Wizard within the Schrödinger suite, which implements a multi-step workflow:
This preparation protocol ensures that the protein structures are in a physiologically relevant state suitable for accurate docking simulations with this compound. Particular attention should be paid to the protonation states of key residues in active sites, such as histidine tautomers and acidic/basic side chains, which can significantly influence ligand binding interactions.
The accurate definition of binding sites is crucial for productive docking studies with this compound. For enzymes with well-characterized active sites, such as tyrosinase and HMG-CoA reductase, the crystallographic ligand from the reference PDB structure provides the optimal basis for defining the docking grid. The grid generation process in Glide involves creating a 3D box centered on the native ligand's centroid, with dimensions sufficient to accommodate this compound's molecular dimensions (typically 10-15 Å in each direction) [1].
For targets where the binding site is less defined or when exploring allosteric binding possibilities, alternative approaches such as SiteMap analysis can identify potential binding pockets on the protein surface based on geometric and energetic properties. In the referenced studies, the receptor grid was generated by applying SiteMap results to the Grid Based Ligand Docking with Energetics (Glide) application, with specific attention to regions identified in the receptor-binding domain when relevant [5]. This method ensures comprehensive sampling of potential binding modes for this compound across different target proteins.
With the prepared protein grids and ligand structures, the actual docking calculations employ the Glide module with standardized parameters validated in published studies on this compound. The docking protocol should be configured for standard precision (SP) or extra precision (XP) mode, with the latter providing enhanced accuracy for binding pose prediction at increased computational cost. Key parameters include:
The docking process evaluates millions of potential configurations of this compound within the defined binding site, scoring each based on complementary geometry and molecular interaction energetics. The output consists of ranked binding poses with associated docking scores (reported in kcal/mol), where more negative values indicate stronger predicted binding affinity. Validation of the docking protocol should include redocking of crystallographic ligands to ensure RMSD values <2.0 Å from native positions, confirming the method's reliability for predicting this compound binding modes [1].
Figure 1: Comprehensive Workflow for Molecular Docking Studies of this compound
Following docking calculations, critical analysis of the resulting this compound-protein complexes provides insights into the molecular basis of observed bioactivities. The top-ranked poses should be examined for key interaction patterns including hydrogen bonds, hydrophobic contacts, π-π stacking, and van der Waals interactions. For this compound, particular attention should be paid to interactions involving its multiple hydroxyl groups and aromatic rings, which often mediate important contacts with protein residues in active sites.
Specialized tools within the Schrödinger suite, such as the Interaction Diagram utility, facilitate visualization and quantification of these molecular interactions. Additionally, the Maestro graphical interface enables 3D visualization of binding poses alongside reference ligands, allowing researchers to assess the structural plausibility of predicted binding modes. This analysis should prioritize conservation of interactions known to be important for the target protein's function, such as catalytic residues or allosteric regulatory sites.
To refine the docking results and obtain more accurate binding affinity estimates, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method should be employed. This post-processing approach calculates binding free energies using the equation:
ΔGbind = Gcomplex - (Gprotein + Gligand)
where ΔGbind represents the binding free energy, Gcomplex is the free energy of the protein-ligand complex, and Gprotein and Gligand are the free energies of the separated protein and ligand, respectively [1]. These calculations typically utilize the VSGB solvation model and OPLS-2005 force field within Schrödinger's Prime module, providing significantly improved correlation with experimental binding data compared to standard docking scores alone.
To assess the stability of this compound binding poses and account for protein flexibility, molecular dynamics (MD) simulations provide valuable complementary information to static docking models. The referenced protocol implements MD using GROMACS software (version 2022.2) with the following parameters:
Throughout the simulation, key metrics including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energy profiles provide quantitative assessment of complex stability. These analyses verify whether the docked poses of this compound remain stable over time or undergo significant conformational rearrangements within the binding site.
To establish the biological relevance of computational predictions for this compound, docking results must be correlated with experimental bioactivity data. The following table summarizes published experimental findings for this compound against key targets:
Table 3: Experimental Bioactivity Data for this compound
| Target | Assay Type | Experimental Result | Citation |
|---|---|---|---|
| Tyrosinase Enzyme | Mushroom tyrosinase inhibition | IC₅₀ = 19.83 µM | [1] |
| HMG-CoA Reductase | Spectrophotometric enzyme assay | IC₅₀ = 73.48 µM | [1] |
| NIH-OVCAR-3 Cells | Antiproliferative assay | IC₅₀ = 24.42 µM | [1] |
| ES-2 Ovarian Cancer Cells | Antiproliferative assay | IC₅₀ = 13.50 µM | [1] |
| UACC-1598 Cells | Antiproliferative assay | IC₅₀ = 9.31 µM | [1] |
| Anti-inflammatory Activity | LPS-induced cytokine release | Concentration-dependent reduction of IL-6, TNFα, IL-1β | [7] |
The tyrosinase inhibitory activity assay employs mushroom tyrosinase incubated with this compound at varying concentrations in phosphate buffer (20 mM, pH 6.8) for 10 minutes at 25°C. After adding the substrate (L-tyrosine or L-DOPA), the absorbance of the resulting dopachrome product is measured at 492 nm, with kojic acid serving as the positive control [1]. Similarly, the HMG-CoA reductase inhibition assay utilizes a commercial enzyme kit with reaction mixtures containing NADPH and HMG-CoA, with absorbance monitoring at 340 nm to detect enzyme activity in the presence of this compound [1].
Establishing quantitative correlation between computational predictions and experimental results represents the final step in validating the docking protocol for this compound. Researchers should analyze the relationship between docking scores and experimental IC₅₀ values across multiple related compounds or protein targets. Strong correlation supports the predictive utility of the computational approach for guiding future compound optimization and target selection.
Additionally, the molecular interaction patterns identified through docking should be consistent with structure-activity relationship data where available. For instance, if hydroxyl group modifications in this compound analogues result in reduced activity, the docking model should show corresponding loss of critical hydrogen bonds with the target protein. This iterative process of computational prediction and experimental validation creates a virtuous cycle for refining understanding of this compound's mechanism of action and informing the design of more potent derivatives.
Figure 2: Integrated Workflow for Computational and Experimental Validation of this compound Bioactivity
The application notes and protocols presented herein provide a comprehensive framework for conducting molecular docking studies of this compound, from initial setup through experimental correlation. The integrated computational and experimental approach outlined enables researchers to efficiently evaluate this natural product's binding interactions with diverse biological targets, facilitating understanding of its multifaceted pharmacological activities. As computational methodologies continue to advance, the protocols described can be progressively refined to enhance their predictive accuracy and utility in natural product-based drug discovery efforts.
This compound is a phenylpropanoid glycoside naturally occurring in various plant species including Calceolaria spp., Nyctanthes arbor-tristis L., and other botanical sources. This natural compound has garnered significant scientific interest due to its diverse biological activities, particularly its anti-inflammatory, antimicrobial, and immunomodulatory properties. Flow cytometric analysis has emerged as a powerful tool for investigating the mechanisms of action of this compound at the cellular level, providing insights into its effects on cell membrane integrity, immune cell function, and apoptotic pathways.
Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects by significantly reducing pro-inflammatory cytokine production in human macrophages. Research using LPS-stimulated THP-1 cells showed that this compound treatment concentration-dependently reduced the secretion of IL-6, TNF-α, and IL-1β – key mediators of inflammatory responses [1]. Additionally, investigations into its antimicrobial properties have revealed that this compound disrupts plasma membrane integrity in fungal pathogens, particularly against Malassezia species, which are associated with various skin disorders [2]. These diverse biological activities make this compound a promising candidate for therapeutic development and necessitate robust analytical protocols for characterizing its cellular effects.
Table 1: Quantitative Biological Activities of this compound
| Biological Activity | Experimental System | Key Metrics | Results | Citation |
|---|---|---|---|---|
| Anti-inflammatory | LPS-stimulated THP-1 human macrophages | Cytokine reduction (IL-6, TNF-α, IL-1β) | Concentration-dependent inhibition | [1] |
| Antifungal | Malassezia globosa cultures | MIC, Cell membrane disruption | MIC: 1.05 μg/μl; ~75% cell death via membrane disruption | [2] |
| Antinociceptive | Formalin test in mice | Pain response reduction | 35% reduction (1st phase); 75% reduction (2nd phase) at 100 μg/paw | [1] |
| Anti-edema | Zymosan-induced paw edema in mice | Edema reduction | Significant reduction from 1-4 hours post-administration | [1] |
The flow cytometric analysis of this compound's effects is particularly relevant for several research applications:
Anti-inflammatory drug discovery: Flow cytometry enables quantification of this compound's effects on immune cell polarization and cytokine production patterns, with demonstrated ability to modulate macrophage responses to inflammatory stimuli [1]. The compound's significant reduction of LPS-induced IL-6, TNF-α, and IL-1β in human macrophages suggests potential for managing cytokine storm conditions.
Antifungal mechanism studies: Assessment of membrane integrity disruption in fungal pathogens like Malassezia species provides insights into its antimicrobial mechanism of action [2]. The observed ~75% cell death in Malassezia globosa through membrane permeabilization highlights this application.
Cell death pathway analysis: Evaluation of apoptotic processes and cell cycle perturbations in cancer cell lines reveals potential anticancer applications through selective cytotoxicity mechanisms.
Cell Treatment:
Sample Harvesting and Staining:
Table 2: Flow Cytometer Configuration for this compound Studies
| Parameter | Configuration | Purpose | Notes |
|---|---|---|---|
| Primary Laser | 488 nm blue laser | Excitation of PI | Standard configuration |
| PI Detection | 575-615 nm bandpass filter | Detection of dead cells | Equivalent to PE-Texas Red channel |
| Threshold | FSC: 50,000-100,000 | Exclusion of debris | Adjust based on cell size |
| Voltage | FSC: 300-500; SSC: 300-500; FL2: 500-700 | Optimal signal detection | Adjust using unstained cells |
| Flow Rate | Low to medium (≤1000 events/sec) | Ensure accuracy | High rates may reduce sensitivity |
The visual workflow illustrates the multifaceted mechanisms of this compound, which can be investigated through flow cytometric approaches:
Membrane Disruption Pathway: this compound directly compromises cellular membrane integrity in pathogenic fungi, allowing Propidium Iodide penetration and subsequent fluorescence detection. This mechanism is particularly evident in Malassezia species, where flow cytometric analysis revealed approximately 75% cell death following treatment with active constituents including this compound [2]. The quantification of PI-positive cells provides a direct measurement of this antimicrobial activity.
Immunomodulatory Pathway: In mammalian systems, this compound demonstrates significant anti-inflammatory properties by modulating cytokine production in immune cells. Flow cytometry can be employed to assess intracellular cytokine expression or to evaluate surface markers associated with macrophage polarization states (M1/M2 phenotypes) [1]. This application is particularly valuable for understanding the compound's therapeutic potential in inflammatory conditions without inducing generalized cytotoxicity.
Cell Fate Determination: Comprehensive flow cytometric analysis enables researchers to evaluate cell cycle perturbations and apoptotic induction following this compound treatment. Through multi-parametric staining approaches, researchers can distinguish between various modes of cell death and cell cycle arrests, providing insights into the compound's mechanism of action in different cellular contexts.
Table 3: Flow Cytometry Panel Design for this compound Mechanisms
| Biological Question | Primary Assay | Key Reagents | Optimal Concentration Range | Data Interpretation |
|---|---|---|---|---|
| Membrane Integrity | Propidium Iodide Exclusion | Propidium Iodide, Viability dyes | 1-5 μg/mL PI | PI+ cells = compromised membranes |
| Apoptosis Detection | Annexin V/PI Staining | Annexin V-FITC, Propidium Iodide | Manufacturer's recommended dilution | Early apoptosis (Annexin V+/PI-); Late apoptosis/necrosis (Annexin V+/PI+) |
| Cell Cycle Analysis | DNA Content Analysis | Propidium Iodide, RNase A | 10-50 μg/mL PI | G0/G1, S, G2/M phase distribution |
| Macrophage Polarization | Surface Marker staining | CD86 (M1), CD206 (M2) antibodies | Titrated antibody concentrations | M1/M2 ratio shifts |
| Cytokine Production | Intracellular Staining | IL-6, TNF-α, IL-1β antibodies with protein transport inhibitor | Titrated antibody concentrations | Inflammatory cytokine quantification |
Signal Intensity Issues: If PI fluorescence is weak, check dye concentration, incubation time, and membrane permeability. For fungal cells, consider longer incubation times (30-45 minutes) due to thicker cell walls [2].
High Background Signal: Optimize wash steps to remove unbound dye and reduce non-specific binding. Include appropriate controls (untreated cells, viability controls) to establish baseline signals.
Cell Aggregation: For consistent flow cytometry analysis, ensure single-cell suspensions by passing cells through fine mesh or filter before analysis. Adjust flow rate to prevent clogging and ensure single-file cell passage through the laser.
Instrument Performance: Regularly validate flow cytometer performance using calibration beads and ensure proper compensation when using multiple fluorochromes. Follow standardized instrument setup protocols as described in the EuroFlow guidelines [3].
Data Reproducibility: Implement standardized sample preparation protocols across experiments and include reference controls in each run to monitor inter-assay variability.
Flow cytometric analysis provides a powerful platform for investigating the multifaceted biological activities of this compound. The protocols outlined in this document enable researchers to quantitatively assess the compound's effects on membrane integrity, cell viability, and immune cell functions. The application of these methods has already revealed significant insights into this compound's antimicrobial mechanisms against Malassezia species and its anti-inflammatory properties in mammalian systems.
Future applications of these flow cytometric protocols could expand to include high-content screening of this compound analogs, combination therapy studies with conventional antimicrobials or anti-inflammatory agents, and kinetic analyses of its cellular effects. The integration of flow cytometric approaches with other complementary techniques will further advance our understanding of this promising natural product's therapeutic potential and mechanisms of action.
Calceolarioside A is a phenylpropanoid glycoside with demonstrated antinociceptive and anti-inflammatory properties [1] [2]. For in vitro assays, a stable and concentrated stock solution is essential. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its ability to dissolve a wide range of organic compounds while maintaining biocompatibility in cellular assays at low concentrations.
Materials
Procedure
The entire workflow for stock solution preparation and downstream application is summarized in the diagram below.
This protocol outlines the use of the this compound stock solution to assess its effect on cytokine release in LPS-stimulated macrophages [1] [2].
Cell Culture and Treatment
Cytokine Measurement
The experimental workflow for the anti-inflammatory assay is detailed below.
The table below summarizes the key experimental parameters for the anti-inflammatory assay based on published research.
| Parameter | Description | Reference |
|---|---|---|
| Stock Solution Concentration | 10 mM in DMSO | [3] |
| Working Concentrations (In Vitro) | 10, 50, 100 µM (in cell culture medium) | [1] [2] |
| Maximum Final DMSO Concentration | < 0.5% (v/v) | Common practice for cell viability |
| Biological Effect (Example) | Concentration-dependent reduction of LPS-induced IL-6, TNF-α, and IL-1β | [1] [2] |
What are the known solubility properties of Calceolarioside A? this compound is a phenylpropanoid glycoside, a class of plant-derived natural products known for diverse biological activities [1]. While a specific solubility value is not reported, its glycosidic structure suggests potential solubility challenges. It has been successfully administered in pre-clinical in vivo studies via subcutaneous injection, indicating that a soluble formulation for research purposes is achievable [1].
Why are researchers looking for DMSO alternatives? Dimethyl Sulfoxide (DMSO) is a common solvent but has documented drawbacks, including cellular toxicity, effects on cell cycle progression, and alteration of cell differentiation, even at low concentrations [2]. These effects can interfere with experimental outcomes, particularly in sensitive assays.
The table below summarizes a potential alternative to DMSO and other general strategies for working with complex natural products like this compound.
| Solvent / Strategy | Key Characteristics | Reported Advantages over DMSO | Considerations & Applications |
|---|---|---|---|
| Zwitterionic Liquid (ZIL) | Biocompatible, zwitterionic solvent [2]. | Less toxic, not cell-permeable, does not suppress cell cycle progression or cause stem cell differentiation [2]. | Can solubilize various hydrophobic compounds; potential as a vehicle for hydrophobic drugs [2]. |
| Aqueous Solutions with Solubilizers | Use water with additives like cyclodextrins or surfactants. | Avoids organic solvents entirely. | Requires empirical testing for compatibility and solubility enhancement. |
| Water/Ethanol Mixtures | Blend of water with a low percentage of ethanol. | Ethanol is generally less toxic to cells than DMSO at low concentrations. | The solubility of this compound in ethanol must be tested first. |
| Biocompatible Nanocarriers | Liposomes, nanoparticles [3]. | Enhances bioavailability and protects compounds from degradation [3]. | More complex formulation process; suitable for advanced drug delivery studies. |
Given the lack of direct data, you will need to empirically determine the best solvent for your specific application. The following workflow outlines a systematic approach.
This protocol provides a starting point for testing the Zwitterionic Liquid (ZIL) described in the search results [2].
Objective: To determine if ZIL can dissolve this compound and maintain its stability and bioactivity in a cell-based anti-inflammatory assay.
Materials:
Method:
The table below summarizes the recommended storage conditions for Calceolarioside A based on manufacturer and supplier data.
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Powder [1] | -20°C | 3 years | Recommended for long-term storage of the solid compound. |
| Powder [1] | 4°C | 2 years | A medium-term storage option. |
| Solution (Solvent) | -80°C | 6 months | For stock solutions; specific solvent not detailed [1]. |
| Solution (Solvent) | -20°C | 1 month | For short-term storage of stock solutions [1]. |
| Powder (Shipping) | Room Temperature | A few days | Considered stable during ordinary shipping and customs transit [1]. |
Proper handling and dissolution are critical for maintaining stability and ensuring experimental reproducibility.
Here are solutions to some common problems researchers might encounter:
To provide context for the biological activity of this compound, here is a summarized protocol from a published study that investigated its anti-inflammatory effects by measuring cytokine release from LPS-stimulated human macrophages [3] [4] [5].
Workflow Description:
The following table summarizes the direct experimental data on Calceolarioside A's effects on THP-1 cell viability and cytokine release, as reported in the available literature.
| Parameter | Reported Finding | Experimental Context |
|---|---|---|
| Cell Viability | >90% (non-cytotoxic) [1] [2] [3] | THP-1 cells were treated with this compound to determine working concentrations. Viability >90% was a criterion for deeming samples non-cytotoxic for subsequent experiments. |
| IL-6 Release | Significant, concentration-dependent reduction [1] [2] [3] | Measured from LPS-stimulated THP-1 cells. This compound reduced the LPS-induced secretion of this pro-inflammatory cytokine. |
| TNF-α Release | Significant, concentration-dependent reduction [1] [2] [3] | Measured from LPS-stimulated THP-1 cells. This compound reduced the LPS-induced secretion of this pro-inflammatory cytokine. |
| IL-1β Release | Significant, concentration-dependent reduction [1] [2] [3] | Measured from LPS-stimulated THP-1 cells. This compound reduced the LPS-induced secretion of this pro-inflammatory cytokine. |
The studies did not detail a full dose-response cytotoxicity assay. However, the general protocol for assessing compound toxicity on THP-1 cells can be inferred from the search results [1] [4]. The workflow below outlines the key steps involved in a standard assessment.
Based on the search results, here are specific methodological details:
Your request for a complete troubleshooting guide is limited by significant gaps in the available public data. The following issues require attention for a successful experiment.
To overcome the data gaps, you may need to consider the following actions:
The following table summarizes the key experimental findings on how this compound reduces the levels of specific pro-inflammatory cytokines.
| Cytokine | Experimental Model | Effect of this compound | Test Concentration/Dose | Citation |
|---|---|---|---|---|
| IL-6 | LPS-stimulated THP-1 human macrophages | Concentration-dependent reduction | Tested at multiple concentrations (specific IC50 not provided) [1] | |
| TNF-α | LPS-stimulated THP-1 human macrophages | Concentration-dependent reduction | Tested at multiple concentrations (specific IC50 not provided) [1] | |
| IL-1β | LPS-stimulated THP-1 human macrophages | Concentration-dependent reduction | Tested at multiple concentrations (specific IC50 not provided) [1] | |
| IL-1β | TNF-α/IFN-γ-stimulated HaCaT keratinocytes | Significant reduction | 40 μM [2] |
Based on the literature, here is a detailed methodology for evaluating the cytokine-reducing effects of this compound in a cell-based system, which you can adapt for your optimization studies [2] [1].
Cell Culture and Seeding:
Pre-treatment with this compound:
Inflammation Induction:
Sample Collection and Cytokine Measurement:
Viability Assessment (Critical Control):
The following diagram outlines the logical workflow for the concentration optimization experiment described above.
Based on the search results, here are some specific points to consider for your experiments:
The core paradox of Calceolarioside A's activity is summarized in the table below:
| Experimental Context | Observed Effect on Platelets | Key Findings & Proposed Mechanism |
|---|
| In Vitro (Rabbit Platelets) [1] [2] | Induces Aggregation | • Dose-related aggregant effect. • Mechanism is calcium-dependent (blocked by TMB-8). • Not modified by inhibitors of cyclooxygenase (Indomethacin), adrenergic receptors (Phenoxybenzamine), or PAF receptors (WEB 2086). | | In Vivo (Mouse Models) & In Vitro (Human Cells) [3] | Anti-inflammatory & Antinociceptive (No direct pro-aggregation reported) | • Reduces carrageenan-induced thermal hyperalgesia and zymosan-induced paw edema. • Concentration-dependently inhibits release of IL-6, TNFα, and IL-1β from LPS-stimulated human macrophages. |
This protocol is based on the study that identified the pro-aggregatory effect [1] [2].
This protocol is based on the 2022 study demonstrating the therapeutic potential of this compound [3].
Why does this compound show both pro- and anti-platelet effects? The effect is highly context-dependent. Pro-aggregatory effect is direct and receptor-independent, relying on intracellular calcium flux. Anti-inflammatory effect is observed in vivo, likely due to cytokine suppression in immune cells, which may indirectly influence platelet activity. The compound may have different primary targets in different cell types.
The aggregation response in my assay is inconsistent. What should I check?
How can I study the anti-inflammatory effects related to platelet activity? Consider a co-culture model of platelets and LPS-stimulated macrophages. Pre-treat macrophages with this compound, then measure cytokine levels in the supernatant and subsequent platelet activation.
The following diagrams map the documented signaling pathways and a suggested experimental workflow.
This compound-Induced Platelet Aggregation Pathway
Experimental Workflow for this compound Investigation
The table below summarizes the fundamental chemical properties and handling guidelines for Calceolarioside A.
| Property | Specification |
|---|---|
| Chemical Name | [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1] |
| CAS Number | 84744-28-5 [1] [2] [3] |
| Molecular Formula | C₂₃H₂₆O₁₁ [1] [3] |
| Molecular Weight | 478.45 g/mol [4] [1] |
| Appearance | Light yellow powder [1] |
| Recommended Storage | Desiccate at -20°C [1]. For solutions, store at -80°C for 6 months or -20°C for 1 month [3]. |
| Hygroscopicity | Not explicitly stated in literature. The instruction to "desiccate" strongly implies that the compound is moisture-sensitive and should be protected from humidity [1]. |
Understanding solubility is crucial for preparing stock solutions for biological assays. The following table and workflow detail this process.
| Solvent | Solubility Information |
|---|---|
| DMSO | Soluble. Likely the primary solvent for preparing concentrated stock solutions [1] [3]. |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble [1]. |
| Water | Solubility is not specified. May require formulation for in vivo studies [3]. |
While comprehensive stability data is unavailable, several key points can guide your experimental planning:
The available scientific literature has some limitations in providing complete handling data:
To fill these gaps in your laboratory, consider the following experimental approaches:
| Analysis Focus | Recommended Technique | Key Instrumentation & Column | Mobile Phase (Gradient) | Sample Matrix & Preparation | Reference Compound(s) |
|---|
| General Quantification & Fingerprinting [1] | HPLC-DAD | - HPLC with DAD detector
Here are detailed methodologies based on the most advanced applications found in the literature.
This method is designed for in-depth characterization of complex mixtures, such as traditional Chinese medicine formulas [2].
This method is suitable for accurately measuring the concentration of this compound and other markers in plant materials [1].
How can I improve the separation of this compound from complex plant extracts?
Why is my sensitivity for this compound low in LC-MS analysis?
What should I do if the this compound peak is broad or tailing?
The following workflow diagram outlines the key stages of developing an analytical method for this compound:
Here are answers to common experimental questions, based on recent studies:
Q1: What are the effective administration routes for this compound in vivo?
Q2: What is the effective dosage range for subcutaneous administration?
Q3: Does this compound work on central nervous system pain pathways?
The table below consolidates quantitative data from animal studies to facilitate your experimental design.
| Experimental Model | Administration Route | Dosage (per paw) | Key Outcome | Citation |
|---|---|---|---|---|
| Formalin Test (inflammatory pain) | Subcutaneous (s.c.) | 100 µg | Significant reduction: 35% (1st phase), 75% (2nd phase) in licking time | [1] [2] |
| Carrageenan-induced Hyperalgesia | Subcutaneous (s.c.) | 50 & 100 µg | Significantly reversed thermal hyperalgesia | [1] |
| Zymosan-induced Paw Edema | Subcutaneous (s.c.) | 50 & 100 µg | Significant reduction in edema (1-4 hours post-injection) | [1] |
| Hot Plate / Tail Flick Test (acute pain) | Intracerebroventricular (i.c.v.) | 1, 5, 10 µg | No modification of behavioral response | [1] |
For reproducible results, here are the methodologies used in the cited studies:
The experimental data suggests this compound's effects are mediated through peripheral and inflammatory pathways. The following diagram illustrates the proposed mechanism based on current research:
| Compound | Key Experimental Models | Key Findings / Anti-Inflammatory Effects | Proposed Mechanism (from cited studies) |
|---|
| Calceolarioside A (Phenylpropanoid glycoside) | • Formalin test (in vivo) • Carrageenan-induced thermal hyperalgesia (in vivo) • Zymosan-induced paw edema (in vivo) • LPS-stimulated THP-1 human macrophages (in vitro) [1] [2] | • Reduced licking time by 35% (1st phase) and 75% (2nd phase) in formalin test. • Significantly reversed thermal hyperalgesia. • Significant reduction in paw edema. • Concentration-dependent reduction of IL-6, TNFα, and IL-1β [1] [2] | Modulation of pro-inflammatory cytokine release [1]. | | Verbascoside (Phenylpropanoid glycoside / Polyphenol glycoside) | • LPS-stimulated U937 human monocytic cells (in vitro) [3] [4] | • Increased phosphorylation of SHP-1. • Attenuated activation of TAK-1/JNK/AP-1 signaling. • Reduced expression and activity of COX-2 and iNOS. • SHP-1 depletion removed inhibitory effects [3]. | Targets SHP-1/TAK-1/JNK/AP-1 signaling pathway, leading to downregulation of COX-2 and iNOS [3]. |
For reproducibility, here are the key methodologies from the studies cited above.
This compound Experiments [1]
Verbascoside Experiments [3]
The molecular mechanism for verbascoside was detailed in its source study, while the mechanism for this compound is less defined. The following diagrams illustrate these pathways using Graphviz DOT language.
Based on the assembled data, here is an objective analysis for researchers:
The table below synthesizes the primary experimental and computational findings on Calceolarioside A from recent research:
| Activity / Target | Experimental Model / Method | Key Quantitative Result (IC₅₀ / Binding Affinity) | Reference (PDB ID if applicable) |
|---|---|---|---|
| Anti-Ovarian Cancer | Multiple human ovarian cancer cell lines (NIH-OVCAR-3, ES-2, etc.) | IC₅₀ values ranging from 9.31 µM to 24.42 µM across different cell lines [1]. | - |
| HMG-CoA Reductase Inhibition | Spectrophotometric enzyme assay; Molecular Docking & MD Simulation | IC₅₀: 73.48 µM; Robust binding observed in silico [1]. | 1HWK [1] |
| Tyrosinase Inhibition | Mushroom tyrosinase enzyme assay; Molecular Docking & MD Simulation | IC₅₀: 19.83 µM; Robust binding observed in silico [1]. | 4P6S [1] |
| Anti-Inflammatory & Antinociceptive | Mouse models (formalin test, carrageenan-induced hyperalgesia, zymosan-induced edema) | Significant reduction in licking time (up to 75%), thermal hyperalgesia, and paw edema at 50-100 µg/paw [2]. | - |
| Cytokine Reduction (in vitro) | LPS-stimulated human THP-1 macrophages | Concentration-dependent reduction of pro-inflammatory cytokines (IL-6, TNFα, IL-1β) [2]. | - |
For researchers looking to replicate or understand the basis of these findings, here are the key methodologies employed in the studies.
The following workflow outlines the process of computational validation for this compound's mechanism of action.
The computational studies for this compound employed a rigorous protocol [1]:
The data indicates that this compound is a versatile natural compound. Its most potent laboratory activity is against specific ovarian cancer cell lines, particularly UACC-1598. The computational studies provide a mechanistic rationale for its biochemical activity, showing stable binding to HMG-CoA reductase and tyrosinase, which aligns with the experimental IC₅₀ values [1]. Furthermore, its efficacy in animal models of inflammation and pain, coupled with its ability to suppress key pro-inflammatory cytokines in human cells, underscores its potential as an anti-inflammatory agent [2].
The following table compiles the MM/GBSA binding free energy data for Calceolarioside A from a 2025 study [1]. Lower (more negative) ΔGbind values indicate stronger predicted binding affinity.
| Target Protein / Enzyme | PDB ID | MM/GBSA ΔGbind (kcal/mol) | Biological Context |
|---|---|---|---|
| HMG-CoA Reductase [1] | 1HWK | -73.48 | Cholesterol synthesis |
| Tyrosinase [1] | 4P6S | -19.83 | Melanin production |
| Folate Receptor [1] | 4LRH | Information Missing | Ovarian cancer (NIH-OVCAR-3 cell line) |
| CD44 [1] | 4PZ3 | Information Missing | Ovarian cancer (ES-2 cell line) |
| EGFR [1] | 5WB7 | Information Missing | Ovarian cancer (UACC-1598 cell line) |
| Formyl Peptide Receptor-Like 1 [1] | 6LW5 | Information Missing | Ovarian cancer (Hs832.Tc cell line) |
| M2 Muscarinic Receptor [1] | 3UON | Information Missing | Ovarian cancer (TOV-21G cell line) |
| Estrogen Receptor [1] | 3OS8 | Information Missing | Ovarian cancer (UWB1.289 cell line) |
The MM/GBSA results for this compound were generated using a standard computational protocol [1], which can be broken down into three main stages. The workflow for this process is summarized in the diagram below.
MM/GBSA Calculation Workflow
The methodology involves several precise steps [1]:
For researchers, the data suggests several promising directions:
The following table summarizes the experimentally determined IC₅₀ values of this compound against a panel of ovarian cancer cell lines, as reported in a 2025 study [1] [2].
| Ovarian Cancer Cell Line | IC₅₀ Value (µM) |
|---|---|
| NIH-OVCAR-3 | 24.42 µM |
| ES-2 | 13.50 µM |
| UACC-1598 | 9.31 µM |
| Hs832.Tc | 14.90 µM |
| TOV-21G | 20.07 µM |
| UWB1.289 | 16.18 µM |
The study also investigated the compound's activity against two key enzymes, revealing the following IC₅₀ values [1]:
The data presented above was generated using the following standardized experimental protocols.
The anti-proliferative effects on ovarian cancer cells were evaluated using a cell viability assay. The specific methodology used in the source study is the MTT assay [3], a colorimetric method described below:
The study employed computational methods to investigate how this compound exerts its effects. The diagram below illustrates the proposed multi-target mechanism.
The provided data offers a strong foundation for evaluating this compound. Here are key considerations for your research:
Although a direct antioxidant IC50 is unavailable, the table below summarizes the quantitatively measured activities of Calceolarioside A from recent scientific literature:
| Biological Activity | Experimental Model/Assay | Reported IC50 / Effective Dose | Significance/Mechanism |
|---|---|---|---|
| Anti-inflammatory [1] [2] | Formalin-induced persistent pain (mouse) | 100 µg/paw (significant reduction in licking time: 35% in early phase, 75% in late phase) | Demonstrates potent in vivo antinociceptive effect in an inflammatory pain model. |
| Anti-inflammatory [1] [2] | Carrageenan-induced thermal hyperalgesia (mouse) | 50 and 100 µg/paw (significantly reversed hyperalgesia) | Shows anti-hyperalgesic properties, reversing inflammatory pain. |
| Anti-inflammatory [1] [2] | Zymosan-induced paw edema (mouse) | 50 and 100 µg/paw (significant reduction in edema) | Confirms in vivo anti-edema effect. |
| Anti-inflammatory [1] [2] | LPS-stimulated cytokine release (THP-1 human macrophages) | Concentration-dependent reduction of IL-6, TNFα, and IL-1β | Acts by suppressing the production of key pro-inflammatory cytokines. |
| Anti-tyrosinase [3] | In vitro tyrosinase inhibition assay | 19.83 µM | Suggests potential for skin-lightening or anti-hyperpigmentation applications. |
| Anti-HMG-CoA Reductase [3] | In vitro HMG-CoA reductase inhibition assay | 73.48 µM | Indicates potential cholesterol-lowering activity. |
| Anti-Ovarian Cancer [3] | Cell viability assay (NIH-OVCAR-3, ES-2, etc.) | Ranged from 9.31 µM (UACC-1598) to 24.42 µM (NIH-OVCAR-3) | Demonstrates cytotoxic activity against a panel of ovarian cancer cell lines. |
For the key experiments cited above, the methodologies were as follows:
In Vivo Anti-inflammatory and Antinociceptive Models [1] [2]:
In Vitro Cytokine Release Assay [1] [2]:
In Vitro Enzyme Inhibition Assays [3]:
Research on the closely related compound Calceolarioside E provides a plausible mechanism for the antioxidant activity of this chemical class. Studies show it activates the NRF2 pathway, a key cellular defense system against oxidative stress [4]. The diagram below illustrates this pathway, which this compound may also activate.
This mechanism is significant because it represents an indirect antioxidant strategy. Instead of directly scavenging radicals like in a simple DPPH test, the compound may boost the cell's own defensive enzymes, offering potentially longer-lasting and more comprehensive protection against oxidative damage [4].
Calceolarioside A's mechanism offers a different profile compared to conventional therapies, which may underlie its selective action.
| Therapeutic Agent | Primary Anti-inflammatory Mechanism | Key Limitations |
|---|---|---|
| This compound | Reduces pro-inflammatory cytokines (IL-6, TNFα, IL-1β); selective for inflammatory pain [1] [2] | Preclinical research stage; efficacy in acute thermal pain models not observed [1] |
| NSAIDs (e.g., Ibuprofen) | Inhibits Cyclooxygenase (COX) enzymes, reducing prostaglandin biosynthesis [1] | Chronic use linked to gastrointestinal, cardiovascular, and renal toxicities [1] |
| Corticosteroids (e.g., Prednisone) | Broad anti-inflammatory and immunosuppressive effects [1] | Long-term use can cause hypertension, hyperglycemia, osteoporosis, and stunting [1] |
The following diagram illustrates the proposed mechanism of action for this compound based on the available experimental data.
For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.
The experimental data suggests that this compound holds potential as a lead compound for developing new anti-inflammatory therapeutics.
| Biological Activity / Target | Quantitative Data (IC50) | Experimental Model / Assay | Reference Source |
|---|---|---|---|
| Anti-Ovarian Cancer | Ranged from 9.31 µM to 24.42 µM across six cell lines [1] | In vitro cell viability assay (NIH-OVCAR-3, ES-2, etc.) [1] | [1] |
| HMG-CoA Reductase Inhibition | 73.48 µM [1] | In vitro enzymatic assay [1] | [1] |
| Tyrosinase Inhibition | 19.83 µM [1] | In vitro enzymatic assay [1] | [1] |
| Anti-HIV gp41 | Reported as "moderate binding affinity" (specific IC50 not provided) [2] | Molecular docking [2] | [2] |
The quantitative data in the table above were generated using standard biochemical and cellular assays:
Your research on "this compound" might also be interested in studies on closely related compounds, which are more extensively documented.
The following diagram illustrates this redox regulation pathway, which is relevant to the reported activity of Calceolarioside E, a compound closely related to this compound.
The table below summarizes the key experimental data for a direct comparison of inhibitory potency.
| Inhibitor | IC₅₀ Value (Tyrosinase) | Inhibition Type (Kinetics) | Test System | Key Experimental Findings |
|---|---|---|---|---|
| Calceolarioside A | 19.83 µM [1] | Not specified in available data [1] | In vitro enzyme assay [1] | Also exhibits anti-ovarian cancer activity and HMG-CoA reductase inhibition (IC₅₀ = 73.48 µM) [1]. |
| Kojic Acid | 23.18 µM [2] | Competitive [3] [2] | In vitro enzyme assay [3] [2] | Considered a standard positive control; can inhibit both monophenolase and diphenolase activities of tyrosinase [3]. |
| Kojic Acid | 26.09 µM [4] | Competitive [4] | In vitro enzyme assay [4] | Used as a benchmark for synthesizing more potent derivatives (e.g., a novel sulfide Schiff base with IC₅₀ of 1.43 µM) [4]. |
For a deeper understanding of their profiles, here is a detailed look at the experimental context and additional biological activities for each compound.
The following diagram illustrates the melanogenesis pathway and the mechanism of competitive inhibition, which is relevant for understanding how kojic acid and potentially other inhibitors function.
The data suggests distinct strategic applications for each compound:
For researchers aiming to characterize a novel tyrosinase inhibitor like this compound, the following integrated workflow, based on the methodologies from the analyzed studies, provides a robust roadmap.
The table below summarizes the key experimental data for a direct comparison of their inhibition of the HMG-CoA reductase (HMGCR) enzyme.
| Inhibitor | Reported IC₅₀ Value | Source of IC₅₀ Data | Relative Potency (vs. Pravastatin) |
|---|---|---|---|
| Calceolarioside A | 73.48 µM | Spectrophotometric enzyme assay [1] [2] | ~770 times less potent |
| Pravastatin | 95 nM (0.095 µM) | Commercial enzyme assay kit [3] | Baseline (1x) |
Key Interpretation: The IC₅₀ value (half-maximal inhibitory concentration) shows that this compound requires a concentration nearly three orders of magnitude higher than pravastatin to achieve the same level of enzyme inhibition, indicating significantly lower inherent potency [1] [2] [3].
The experimental protocols used to generate this data are critical for evaluating the results.
Both compounds function as competitive inhibitors of HMGCR, the rate-limiting enzyme in the mevalonate pathway for cholesterol synthesis [4]. However, their broader biological profiles differ substantially.
The following diagram illustrates the cholesterol synthesis pathway and the specific step inhibited by both compounds.